Gpbar1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[[3-[(2S)-2-methylbutoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C21H23NO2/c1-3-16(2)14-23-19-8-6-9-20(13-19)24-15-18-12-11-17-7-4-5-10-21(17)22-18/h4-13,16H,3,14-15H2,1-2H3/t16-/m0/s1 |
InChI Key |
LBVBVGWILMIBBX-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCC(C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GPBAR1 Agonists
Disclaimer: Information specifically pertaining to "Gpbar1-IN-3" is not available in the public domain. This guide will focus on the general mechanism of action of G protein-coupled bile acid receptor 1 (GPBAR1) agonists, providing a comprehensive overview for researchers, scientists, and drug development professionals.
GPBAR1, also known as Takeda G protein-coupled receptor 5 (TGR5), is a member of the G protein-coupled receptor (GPCR) superfamily and functions as a cell surface receptor for bile acids.[1] Its activation triggers a cascade of intracellular signaling events that play a crucial role in regulating metabolism, inflammation, and cellular proliferation.[2][3]
Core Signaling Pathway
The primary mechanism of GPBAR1 activation involves coupling to the Gαs protein subunit. Upon ligand binding, GPBAR1 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This second messenger, cAMP, subsequently activates protein kinase A (PKA) and other downstream effectors, modulating a variety of cellular functions.
References
- 1. genecards.org [genecards.org]
- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Gpbar1-IN-3: A Comprehensive Technical Guide to a Dual GPBAR1/CysLT1R Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1-IN-3, also identified as Compound 14 in seminal research, has emerged as a significant pharmacological tool and potential therapeutic lead due to its unique dual modulatory activity.[1][2] It functions as a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and an antagonist for the cysteinyl leukotriene receptor 1 (CysLT1R). This whitepaper provides an in-depth technical overview of this compound, consolidating its pharmacological data, experimental methodologies, and the signaling pathways it modulates. The dual targeting of GPBAR1 and CysLT1R presents a novel therapeutic strategy for metabolic and inflammatory diseases, such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4]
Core Attributes of this compound
This compound is a derivative of REV5901, a compound initially explored for its CysLT1R antagonistic properties.[5] The development of this compound and related compounds was driven by the hypothesis that simultaneous agonism of GPBAR1 and antagonism of CysLT1R could yield synergistic therapeutic benefits, particularly in the context of liver diseases where both receptors play crucial, often opposing, roles in inflammation and metabolism.
Quantitative Pharmacological Data
The following tables summarize the key in vitro quantitative data for this compound (Compound 14) and related compounds for comparative analysis.
Table 1: GPBAR1 Agonist Activity of this compound
| Compound | Target | Assay Type | Parameter | Value (μM) | Efficacy (%) | Reference |
| This compound (14) | GPBAR1 | CRE-luciferase reporter | EC50 | 0.17 | 100 | |
| TLCA (agonist) | GPBAR1 | CRE-luciferase reporter | EC50 | 0.8 | 100 |
EC50: Half maximal effective concentration. Efficacy is relative to the endogenous agonist Taurolithocholic acid (TLCA).
Table 2: CysLT1R Antagonist Activity of this compound
| Compound | Target | Assay Type | Parameter | Value | Efficacy (%) | Reference |
| This compound (14) | CysLT1R | Not specified | Antagonist | - | 76-109 | |
| Montelukast (antagonist) | CysLT1R | Not specified | Antagonist | - | - |
While a specific IC50 or Ki value for this compound as a CysLT1R antagonist is not explicitly provided in the initial search results, its efficacy as an antagonist has been demonstrated.
Signaling Pathways
The dual modulation of GPBAR1 and CysLT1R by this compound impacts distinct and important signaling cascades.
GPBAR1 Signaling Pathway
Activation of GPBAR1 by agonists like this compound primarily leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP can trigger a cascade of downstream events, including the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of target genes. In immune cells, this pathway is generally associated with anti-inflammatory effects, including the inhibition of NF-κB signaling.
Caption: GPBAR1 agonist signaling cascade.
CysLT1R Signaling Pathway
Cysteinyl leukotrienes (cysLTs), such as LTD4, are potent pro-inflammatory lipid mediators. Their binding to CysLT1R, a Gq-coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade contributes to various cellular responses associated with inflammation, including smooth muscle contraction, increased vascular permeability, and immune cell recruitment. This compound, as an antagonist, blocks the binding of cysLTs to CysLT1R, thereby inhibiting these pro-inflammatory signals.
Caption: CysLT1R antagonist mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound's activity on GPBAR1 and CysLT1R.
GPBAR1 Agonist Activity Assay (CRE-Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate GPBAR1, leading to an increase in cAMP and subsequent activation of a cAMP-responsive element (CRE) driving the expression of a luciferase reporter gene.
1. Cell Culture and Transfection:
- HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
- Cells are seeded in 96-well plates at a density of 2.5 x 10^4 cells/well.
- After 24 hours, cells are co-transfected with a plasmid encoding human GPBAR1, a reporter plasmid containing a cAMP response element (CRE) upstream of the luciferase gene (luc2P), and a control plasmid encoding Renilla luciferase for normalization of transfection efficiency. Transfection is typically performed using a liposomal-based transfection reagent according to the manufacturer's protocol.
2. Compound Treatment:
- 24 hours post-transfection, the culture medium is replaced with serum-free medium.
- This compound and a reference agonist (e.g., Taurolithocholic acid, TLCA) are serially diluted to the desired concentrations.
- Cells are treated with the compounds or vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
3. Luciferase Assay:
- After an incubation period of 18 hours, the cells are lysed.
- Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.
- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
4. Data Analysis:
- The normalized luciferase activity is plotted against the logarithm of the compound concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value and the maximum efficacy.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cell_Culture [label="1. HEK-293T Cell Culture\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"];
Transfection [label="2. Co-transfection:\n- GPBAR1 plasmid\n- CRE-luciferase plasmid\n- Renilla plasmid", fillcolor="#FBBC05", fontcolor="#202124"];
Compound_Treatment [label="3. Compound Treatment:\n- this compound (serial dilutions)\n- Vehicle control", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubation [label="4. Incubation (18 hours)", fillcolor="#F1F3F4", fontcolor="#202124"];
Lysis_and_Assay [label="5. Cell Lysis &\nDual-Luciferase Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Analysis [label="6. Data Analysis:\n- Normalize Firefly to Renilla\n- Plot dose-response curve\n- Calculate EC50", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Cell_Culture;
Cell_Culture -> Transfection;
Transfection -> Compound_Treatment;
Compound_Treatment -> Incubation;
Incubation -> Lysis_and_Assay;
Lysis_and_Assay -> Data_Analysis;
Data_Analysis -> End;
}
Caption: GPBAR1 agonist activity assay workflow.
CysLT1R Antagonist Activity Assay
The specific details of the CysLT1R antagonist assay for this compound were not fully elaborated in the provided search results. However, a common method for determining CysLT1R antagonism is a competitive binding assay or a functional assay measuring the inhibition of agonist-induced signaling. A representative protocol for a functional assay is outlined below.
1. Cell Culture:
- A suitable cell line endogenously or recombinantly expressing CysLT1R (e.g., U937 cells or transfected HEK-293 cells) is cultured under appropriate conditions.
2. Compound Pre-incubation:
- Cells are harvested and resuspended in assay buffer.
- Cells are pre-incubated with various concentrations of this compound or a reference antagonist (e.g., montelukast) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
3. Agonist Stimulation:
- A fixed concentration of a CysLT1R agonist (e.g., LTD4), typically at its EC80 concentration, is added to the cells.
4. Measurement of Cellular Response:
- The agonist-induced cellular response is measured. This is often the mobilization of intracellular calcium, which can be quantified using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence plate reader.
5. Data Analysis:
- The percentage of inhibition of the agonist-induced response by this compound is calculated for each concentration.
- The data are plotted against the logarithm of the antagonist concentration, and a dose-response curve is fitted to determine the IC50 value.
Logical Relationship of Dual Modulation
The therapeutic rationale for a dual GPBAR1 agonist/CysLT1R antagonist stems from the opposing roles these receptors play in inflammatory and metabolic signaling pathways. By simultaneously activating an anti-inflammatory and metabolically favorable pathway (GPBAR1) while blocking a pro-inflammatory pathway (CysLT1R), this compound is designed to have a more potent and multifaceted therapeutic effect than a single-target agent.
Caption: Rationale for dual GPBAR1/CysLT1R modulation.
Conclusion
This compound represents a pioneering example of a dual modulator targeting GPBAR1 and CysLT1R. Its well-defined GPBAR1 agonist potency and confirmed CysLT1R antagonist activity make it a valuable research tool for dissecting the interplay between these two signaling pathways. The development of such dual-acting compounds holds significant promise for the treatment of complex multifactorial diseases like NAFLD and NASH, where both metabolic dysregulation and inflammation are key pathological drivers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel pharmacological approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SBI-115, a Selective G-Protein Coupled Bile Acid Receptor 1 (GPBAR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SBI-115, a potent and selective antagonist of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document details the chemical structure, synthesis, and biological activity of SBI-115. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and key in vitro assays, and diagrams of its synthesis pathway and its role in GPBAR1 signaling. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, metabolic diseases, and oncology who are interested in the therapeutic potential of GPBAR1 modulation.
Introduction to GPBAR1 and the Role of Antagonists
G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5) is a member of the G-protein coupled receptor superfamily and functions as a cell surface receptor for bile acids.[1] Upon activation, GPBAR1 initiates a signaling cascade that leads to the production of intracellular cyclic AMP (cAMP) and the activation of the MAP kinase signaling pathway.[1] This receptor is implicated in the regulation of energy homeostasis, glucose metabolism, and the suppression of macrophage functions.[1] Given its diverse physiological roles, GPBAR1 has emerged as an attractive therapeutic target for a range of conditions, including metabolic disorders and inflammatory diseases.
While GPBAR1 agonists have been investigated for their beneficial metabolic effects, there is also significant interest in the development of GPBAR1 antagonists. These molecules block the activity of GPBAR1 and have shown potential in preclinical studies for the treatment of certain cancers and polycystic liver disease.[2] SBI-115 is a potent and selective experimental antagonist of GPBAR1, making it a valuable tool for studying the physiological and pathological roles of this receptor.[2]
SBI-115: Chemical Structure and Properties
SBI-115 is a small molecule antagonist of GPBAR1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
| Synonyms | SBI-115 |
| CAS Number | 882366-16-7 |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S |
| Molecular Weight | 340.78 g/mol |
| Appearance | White to off-white solid |
Structure:
References
Gpbar1-IN-3: A Dual Modulator of GPBAR1 and CysLT1R for Inflammatory and Metabolic Diseases
A Technical Whitepaper on the Discovery, Development, and Mechanistic Profile of a Novel Quinoline-Based Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of Gpbar1-IN-3, a novel small molecule identified as a potent dual modulator of the G protein-coupled bile acid receptor 1 (GPBAR1) and the cysteinyl leukotriene receptor 1 (CysLT1R). This compound, also referenced as Compound 14 in foundational research, emerged from a structure-guided drug design campaign aimed at optimizing the therapeutic potential of targeting both anti-inflammatory and metabolic pathways. This guide details the pharmacological properties, experimental protocols for its characterization, and the underlying signaling mechanisms, offering a core resource for researchers in the fields of inflammation, metabolic disorders, and medicinal chemistry.
Introduction: The Rationale for Dual GPBAR1/CysLT1R Modulation
The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and the cysteinyl leukotriene receptor 1 (CysLT1R) are key players in distinct but often intersecting signaling pathways that govern inflammation and metabolic homeostasis. GPBAR1, activated by secondary bile acids, is predominantly coupled to Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling that exerts anti-inflammatory and beneficial metabolic effects.[1][2][3] Conversely, CysLT1R, activated by cysteinyl leukotrienes such as LTD4, primarily signals through Gq protein, resulting in increased intracellular calcium and the promotion of pro-inflammatory and bronchoconstrictive responses.[4][5]
Given their opposing roles in inflammatory processes, the simultaneous agonism of GPBAR1 and antagonism of CysLT1R presents a compelling therapeutic strategy for a range of conditions, including inflammatory bowel disease, non-alcoholic fatty liver disease (NAFLD), and asthma. This compound was developed from a chemical series based on the quinoline scaffold of REV5901, a known CysLT1R antagonist that was later identified to possess off-target GPBAR1 agonist activity.
Quantitative Pharmacological Profile
The following tables summarize the key in vitro pharmacological data for this compound and related compounds from the primary literature.
Table 1: In Vitro Activity at GPBAR1
| Compound | EC50 (µM) for GPBAR1 Activation | Emax (%) vs. TLCA |
| This compound (Compound 14) | 0.17 | 110 |
| Compound 2 | 0.25 | 100 |
| TLCA (Tauro-lithocholic acid) | 0.3 | 100 |
Table 2: In Vitro Activity at CysLT1R
| Compound | IC50 (µM) for CysLT1R Antagonism |
| This compound (Compound 14) | >10 |
| Compound 2 | 0.05 |
| Montelukast | 0.001 |
Detailed Experimental Protocols
GPBAR1 Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate GPBAR1, leading to the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to the luciferase gene.
-
Compound Treatment: Twenty-four hours post-transfection, the culture medium is replaced with a serum-free medium containing the test compounds at various concentrations. A known GPBAR1 agonist, such as tauro-lithocholic acid (TLCA), is used as a positive control.
-
Luciferase Activity Measurement: After a 6-hour incubation period, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
CysLT1R Antagonism Assay (Calcium Mobilization Assay)
This assay measures a compound's ability to inhibit the increase in intracellular calcium induced by a CysLT1R agonist.
Methodology:
-
Cell Culture: U937 cells, which endogenously express CysLT1R, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Fluorescent Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution.
-
Compound Incubation: The dye-loaded cells are then incubated with the test compounds at various concentrations or with a vehicle control.
-
Calcium Measurement: The cells are subsequently stimulated with a CysLT1R agonist, such as leukotriene D4 (LTD4). The resulting changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer.
-
Data Analysis: The inhibitory effect of the test compounds is calculated as the percentage reduction in the LTD4-induced calcium signal. IC50 values are determined by fitting the concentration-inhibition data to a suitable pharmacological model.
Signaling Pathways and Experimental Workflow
GPBAR1 Signaling Pathway
Caption: GPBAR1 activation by this compound leads to cAMP production.
CysLT1R Signaling Pathway
Caption: CysLT1R antagonism by this compound blocks calcium release.
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for dual-activity compounds.
Conclusion and Future Directions
This compound represents a significant advancement in the development of dual-target ligands for inflammatory and metabolic diseases. Its potent agonism at GPBAR1, coupled with its activity at CysLT1R, provides a strong rationale for its further preclinical and clinical development. The data and protocols presented in this guide offer a foundational resource for researchers seeking to build upon this work. Future studies should focus on comprehensive in vivo efficacy studies in relevant disease models, as well as detailed pharmacokinetic and toxicological profiling to support its translation to the clinic. The exploration of the synergistic effects of modulating these two pathways holds considerable promise for delivering novel and effective therapies.
References
- 1. genecards.org [genecards.org]
- 2. GPBAR1 G protein-coupled bile acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Gpbar1-IN-3: A Dual-Targeting Modulator in Metabolic Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gpbar1-IN-3, also identified as compound 14 in seminal research, is a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist and a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. This dual-target activity positions it as a compelling molecule for investigation in metabolic diseases, particularly nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). GPBAR1, also known as TGR5, is a key regulator of glucose metabolism, energy expenditure, and inflammation. Its activation, particularly in enteroendocrine L-cells, stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis. Conversely, CysLT1R is implicated in pro-inflammatory signaling pathways. The simultaneous agonism of GPBAR1 and antagonism of CysLT1R presents a synergistic approach to tackling the multifaceted pathology of metabolic disorders, which often involve a confluence of metabolic dysregulation and chronic inflammation.
This technical guide provides a comprehensive overview of this compound and its therapeutic rationale in metabolic disease models, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows. While in vivo data for this compound in metabolic disease models is not yet extensively published, this guide will leverage data from closely related, potent compounds from the same chemical series to illustrate the potential of this dual-modulator class.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and a representative in vivo study of a closely related dual GPBAR1/CysLT1R modulator, compound 2, in a preclinical model of NASH.
Table 1: In Vitro Activity of this compound (Compound 14)
| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |
| EC50 | GPBAR1 | 0.17 µM | CRE-Luciferase Reporter Assay | HEK293T | [1] |
| Antagonistic Activity | CysLT1R | Not Quantified | Calcium Mobilization Assay | - | [2] |
Table 2: In Vivo Efficacy of a Representative Dual Modulator (Compound 2) in a NASH Mouse Model
Note: The following data is for compound 2, a more potent analog of this compound, and is presented as a proof-of-concept for this class of molecules.
| Parameter | Vehicle Control | Compound 2 (30 mg/kg) | % Change | p-value | Reference |
| Liver Histology | |||||
| NAFLD Activity Score (NAS) | 5.8 ± 0.4 | 2.1 ± 0.3 | -63.8% | < 0.01 | [2] |
| Steatosis Score (0-3) | 2.5 ± 0.2 | 1.1 ± 0.2 | -56% | < 0.01 | [2] |
| Lobular Inflammation (foci/20x field) | 2.2 ± 0.3 | 0.8 ± 0.2 | -63.6% | < 0.01 | [2] |
| Hepatocyte Ballooning Score (0-2) | 1.1 ± 0.2 | 0.2 ± 0.1 | -81.8% | < 0.01 | |
| Gene Expression (Liver, Fold Change) | |||||
| Tnf-α | 1.0 | 0.4 ± 0.1 | -60% | < 0.05 | |
| Il-6 | 1.0 | 0.3 ± 0.1 | -70% | < 0.05 | |
| Col1a1 (Collagen) | 1.0 | 0.5 ± 0.1 | -50% | < 0.05 | |
| Pgc-1α (Energy Metabolism) | 1.0 | 2.1 ± 0.3 | +110% | < 0.05 |
Experimental Protocols
GPBAR1 Agonist Activity Assessment (CRE-Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate GPBAR1, which is a Gs-coupled receptor that signals through the cAMP pathway.
a. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
For the assay, cells are seeded in 96-well plates.
-
Cells are transiently co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (CRE-luc). Transfection is typically performed using a lipid-based transfection reagent.
b. Agonist Treatment:
-
24 hours post-transfection, the culture medium is replaced with serum-free DMEM.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted in serum-free DMEM to the desired concentrations.
-
The cells are treated with the compound dilutions or a vehicle control (DMSO) and incubated for 6 hours at 37°C. A known GPBAR1 agonist, such as taurolithocholic acid (TLCA), is used as a positive control.
c. Luciferase Activity Measurement:
-
After incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
-
The data is normalized to the vehicle control, and the EC50 value is calculated using a non-linear regression analysis of the dose-response curve.
CysLT1R Antagonist Activity Assessment (Calcium Mobilization Assay)
This assay determines the ability of a compound to inhibit the signaling of CysLT1R, a Gq-coupled receptor that triggers an increase in intracellular calcium upon activation.
a. Cell Culture and Dye Loading:
-
A cell line stably expressing human CysLT1R (e.g., CHO-K1 or HEK293) is used.
-
Cells are seeded in a black, clear-bottom 96-well plate and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
b. Antagonist Treatment and Agonist Stimulation:
-
After dye loading, the cells are washed to remove excess dye.
-
This compound at various concentrations is added to the wells and incubated for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
A known CysLT1R agonist, such as LTD4, is then added to stimulate the receptor.
c. Fluorescence Measurement:
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value can be calculated from the dose-response curve.
In Vivo NASH Model and Compound Efficacy Testing
This protocol describes the induction of NASH in mice and the subsequent evaluation of a therapeutic compound.
a. Animal Model:
-
Male C57BL/6J mice are typically used.
-
NASH is induced by feeding the mice a high-fat, high-fructose diet (HFFD) for an extended period (e.g., 16-20 weeks). The diet is typically composed of 45-60% kcal from fat and a high content of fructose in the drinking water or diet.
b. Compound Administration:
-
After the induction of NASH, mice are randomly assigned to a vehicle control group or a treatment group.
-
A representative compound of the this compound class (e.g., compound 2) is administered daily by oral gavage at a specific dose (e.g., 30 mg/kg) for a defined period (e.g., 4-8 weeks).
c. Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, and fasting blood glucose and insulin levels are monitored. An oral glucose tolerance test (OGTT) can be performed to assess glucose metabolism.
-
Liver Histology: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and evaluation of steatosis, inflammation, and ballooning (NAFLD Activity Score). Sirius Red staining is used to assess fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in inflammation (Tnf-α, Il-6), fibrosis (Col1a1, Timp1), and metabolism (Pgc-1α, Scd1).
Signaling Pathways and Experimental Workflows
GPBAR1 Signaling Pathway
Caption: GPBAR1 activation by ligands like this compound initiates a Gαs-cAMP-PKA signaling cascade, leading to beneficial metabolic effects, including GLP-1 secretion.
Experimental Workflow for In Vivo NASH Study
Caption: Workflow for evaluating a this compound analog in a diet-induced mouse model of NASH.
Logical Relationship of Dual GPBAR1/CysLT1R Modulation in NASH
Caption: The dual modulation of GPBAR1 and CysLT1R by this compound leads to a synergistic therapeutic effect on the key pathological features of NASH.
Conclusion
This compound represents a novel class of dual-target modulators with significant potential for the treatment of metabolic diseases such as NASH. Its ability to concurrently activate the beneficial metabolic and anti-inflammatory pathways of GPBAR1 while blocking the pro-inflammatory signaling of CysLT1R provides a powerful and synergistic therapeutic strategy. The preclinical data from closely related compounds strongly support the continued investigation of this compound and its analogs. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic utility of this promising compound in metabolic disease models. Future research should focus on obtaining in vivo efficacy and pharmacokinetic data for this compound itself to advance its development as a potential clinical candidate.
References
Gpbar1-IN-3 and its effects on non-alcoholic fatty liver disease (NAFLD)
An In-depth Technical Guide on the Gpbar1 Agonist INT-767 and its Effects on Non-alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing unmet medical need, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH) with progressive fibrosis. The G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5, has emerged as a promising therapeutic target due to its role in regulating inflammation, metabolism, and energy homeostasis. While specific information on a compound named "Gpbar1-IN-3" is not available in the public domain, extensive preclinical research has been conducted on other Gpbar1 agonists. This technical guide focuses on INT-767 , a potent, orally active, dual agonist for Gpbar1 and the Farnesoid X receptor (FXR), summarizing the key preclinical data on its efficacy and mechanism of action in NAFLD models.
Gpbar1 and FXR: Dual Agonism as a Therapeutic Strategy for NAFLD
Gpbar1 is a cell surface receptor expressed in various metabolically active tissues, including intestinal L-cells and liver non-parenchymal cells like Kupffer cells (resident macrophages) and sinusoidal endothelial cells[1][2]. Its activation by bile acids or synthetic agonists initiates signaling cascades that have beneficial effects on glucose metabolism, energy expenditure, and inflammation[3][4].
INT-767 is a semi-synthetic bile acid derivative that potently and selectively activates both Gpbar1 and the nuclear receptor FXR[5]. FXR activation complements the actions of Gpbar1 by regulating bile acid, lipid, and glucose metabolism, and reducing hepatic inflammation. This dual agonism allows INT-767 to target multiple pathogenic pathways in NAFLD: metabolic dysregulation, inflammation, and fibrosis.
Signaling Pathways and Mechanism of Action
Activation of Gpbar1 by an agonist like INT-767 leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), a key downstream effector.
Key Anti-inflammatory and Metabolic Effects:
-
Inhibition of Hepatic Inflammation: In liver macrophages (Kupffer cells), the Gpbar1-cAMP-PKA pathway exerts potent anti-inflammatory effects. It inhibits the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. This leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Modulation of Macrophage Phenotype: Treatment with INT-767 has been shown to modulate intrahepatic macrophage populations towards a less inflammatory, more restorative phenotype.
-
Improved Glucose Homeostasis: In intestinal L-cells, Gpbar1 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, improves insulin sensitivity, and has extra-pancreatic metabolic benefits.
-
Regulation of Lipid Metabolism: The dual activation of FXR is critical for reducing hepatic lipid accumulation. FXR activation downregulates SREBP-1c, a key transcription factor for de novo lipogenesis, thereby decreasing triglyceride synthesis.
Quantitative Data on the Efficacy of INT-767 in NAFLD Models
Multiple preclinical studies have demonstrated the efficacy of INT-767 in rodent models of NAFLD/NASH. The compound consistently improves metabolic parameters and liver histopathology.
Table 1: Effects of INT-767 on Liver Histopathology and Injury Markers
| Parameter | Animal Model | Treatment Details | Vehicle Control | INT-767 Treated | % Change / P-value | Citation |
| Steatosis Score | db/db Mice | 30 mg/kg/day for 6 weeks | 2.8 ± 0.2 | 1.2 ± 0.1 | ~57% reduction; p<0.01 | |
| Inflammation Score | db/db Mice | 30 mg/kg/day for 6 weeks | 2.5 ± 0.3 | 0.8 ± 0.2 | ~68% reduction; p<0.01 | |
| Hepatocyte Ballooning | db/db Mice | 30 mg/kg/day for 6 weeks | 1.9 ± 0.2 | 0.5 ± 0.1 | ~74% reduction; p<0.01 | |
| NAFLD Activity Score (NAS) | ob/ob Mice (AMLN Diet) | 10 mg/kg for 8 weeks | 6.8 ± 0.3 | 3.1 ± 0.3 | ~54% reduction; p<0.001 | |
| Fibrosis Stage | ob/ob Mice (AMLN Diet) | 10 mg/kg for 8 weeks | 2.8 ± 0.2 | 1.3 ± 0.2 | ~54% reduction; p<0.001 | |
| Serum ALT (U/L) | HFD Rat Model | 10 mg/kg/day for 4 weeks | ~150 | ~75 | ~50% reduction; p<0.05 | |
| Serum AST (U/L) | HFD Rat Model | 10 mg/kg/day for 4 weeks | ~200 | ~100 | ~50% reduction; p<0.05 |
Note: Values are approximated from graphical data or presented as mean ± SE where available.
Table 2: Effects of INT-767 on Metabolic and Inflammatory Parameters
| Parameter | Animal Model | Treatment Details | Vehicle Control | INT-767 Treated | % Change / P-value | Citation |
| Serum Total Cholesterol (mmol/L) | HFD Rat Model | 10 mg/kg/day for 4 weeks | ~3.0 | ~2.0 | ~33% reduction; p<0.05 | |
| Serum Triglycerides (mmol/L) | HFD Rat Model | 10 mg/kg/day for 4 weeks | ~1.2 | ~0.8 | ~33% reduction; p<0.05 | |
| Serum LDL (mmol/L) | HFD Rat Model | 10 mg/kg/day for 4 weeks | ~0.8 | ~0.4 | ~50% reduction; p<0.05 | |
| Hepatic TNF-α mRNA | HFD Rat Model | 10 mg/kg/day for 4 weeks | (Normalized to 1) | ~0.4 | ~60% reduction; p<0.05 | |
| Hepatic NF-κB mRNA | HFD Rat Model | 10 mg/kg/day for 4 weeks | (Normalized to 1) | ~0.5 | ~50% reduction; p<0.05 | |
| Serum Endotoxin (EU/mL) | HFD Rat Model | 10 mg/kg/day for 4 weeks | ~0.45 | ~0.25 | ~44% reduction; p<0.05 |
Note: Values are approximated from graphical data or presented as mean ± SE where available.
Experimental Protocols
The following protocols are representative of the methodologies used in preclinical studies to evaluate the efficacy of INT-767 for NAFLD/NASH.
Animal Models
-
High-Fat Diet (HFD) Induced NAFLD in Rats: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 16 weeks) to induce features of NASH, including steatosis, inflammation, and insulin resistance.
-
Genetic Obesity Models (db/db or ob/ob mice):
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and NAFLD. They are often used to study the metabolic aspects of the disease.
-
ob/ob Mice on AMLN Diet: Leptin-deficient ob/ob mice fed a diet high in trans-fat, fructose, and cholesterol (AMLN diet) develop a more robust NASH phenotype with significant fibrosis, closely mimicking advanced human disease.
-
Treatment Protocol
-
Compound Formulation: INT-767 is typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose for oral administration.
-
Administration: The compound is administered daily via oral gavage (PO) at doses ranging from 3 mg/kg to 30 mg/kg.
-
Duration: Treatment duration varies depending on the model and study objectives, typically ranging from 4 to 16 weeks.
Key Analytical Methods
-
Histological Analysis:
-
Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: Used to assess overall liver architecture, steatosis (lipid droplets), inflammation (immune cell infiltrates), and hepatocyte ballooning.
-
Picro-Sirius Red Staining: Used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Histological scoring systems (e.g., NAFLD Activity Score - NAS) are used for semi-quantitative assessment.
-
-
Serum Biochemistry: Blood samples are collected to measure markers of liver injury (ALT, AST) and metabolic parameters (total cholesterol, triglycerides, LDL, glucose, insulin) using standard enzymatic assays.
-
Gene Expression Analysis (RT-qPCR):
-
Total RNA is extracted from liver tissue.
-
RNA is reverse-transcribed to cDNA.
-
Quantitative real-time PCR is performed using specific primers for genes involved in inflammation (e.g., Tnf-α, Nf-κb), lipogenesis (e.g., Srebp-1c), and bile acid synthesis (e.g., Cyp7a1) to measure changes in mRNA expression levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis [iris.unisa.it]
- 5. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Gpbar1-IN-3: A Dual-Target Modulator with Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Gpbar1-IN-3, also identified as Compound 14 in seminal research, has emerged as a significant subject of investigation due to its unique dual-action mechanism as a selective G-protein coupled bile acid receptor 1 (GPBAR1) agonist and a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. This technical guide synthesizes the available scientific data to provide an in-depth overview of its anti-inflammatory properties, experimental protocols, and underlying signaling pathways.
Core Concepts and Mechanism of Action
This compound's therapeutic potential in inflammatory conditions stems from its ability to simultaneously modulate two key pathways in the inflammatory cascade. As a selective agonist of GPBAR1 (also known as TGR5), it activates a receptor known to play a crucial role in metabolic and inflammatory signaling. GPBAR1 activation has been demonstrated to suppress inflammatory responses, in part by antagonizing the pro-inflammatory NF-κB signaling pathway.
Concurrently, this compound acts as an antagonist to the CysLT1R. Cysteinyl leukotrienes are potent lipid mediators that contribute to the pathogenesis of various inflammatory diseases, including asthma and inflammatory bowel disease. By blocking this receptor, this compound can mitigate the downstream effects of these pro-inflammatory molecules. The dual modulation of these two distinct receptors presents a novel and promising strategy for the development of anti-inflammatory therapeutics.
Quantitative Data Summary
While specific in-depth anti-inflammatory data for this compound (Compound 14) is not extensively available in the public domain, the foundational research provides its potency as a GPBAR1 agonist. Data for a closely related dual modulator from the same chemical series, designated as "Compound 2," offers insights into the potential anti-inflammatory efficacy.
| Compound | Target | Assay | Result | Citation |
| This compound (Compound 14) | GPBAR1 | EC50 | 0.17 µM | [1] |
| Compound 2 | CysLT1R / GPBAR1 | In vivo (NASH model) | Reverses liver inflammation and fibrosis | [2] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are predicated on its interaction with the GPBAR1 and CysLT1R signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for evaluating such a compound.
References
Cellular Targets of GPBAR1 Modulators: A Technical Guide to Off-Target Profiling
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "Gpbar1-IN-3". Therefore, this technical guide provides a framework for assessing the cellular targets of G protein-coupled bile acid receptor 1 (GPBAR1) modulators beyond GPBAR1 and the known dual-target CysLT1R, using data from publicly characterized compounds as illustrative examples. This document is intended to guide researchers in the principles and methodologies for evaluating the selectivity of novel GPBAR1--targeting compounds.
Introduction
G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a significant therapeutic target for a range of metabolic and inflammatory diseases.[1][2][3] The development of selective GPBAR1 agonists is a key objective in drug discovery. However, ensuring the selectivity of these compounds is critical to minimize adverse effects and to understand their full pharmacological profile. This guide outlines the known cellular targets of various GPBAR1 modulators, presents quantitative data on their activity, details relevant experimental protocols for off-target screening, and illustrates key signaling pathways and experimental workflows.
Known Off-Target Interactions of GPBAR1 Modulators
While the primary target is GPBAR1, several small molecule modulators have been identified to interact with other cellular targets. This is sometimes by design, creating dual-target ligands, or as an unintended off-target effect. Notable examples include the Cysteinyl Leukotriene Receptor 1 (CysLT1R) and the Retinoic acid receptor-related orphan receptor gamma t (RORγt).
Dual GPBAR1/CysLT1R Modulators
Several compounds have been developed to simultaneously act as GPBAR1 agonists and CysLT1R antagonists, aiming to leverage the synergistic effects of these two pathways in the context of metabolic and inflammatory diseases like non-alcoholic steatohepatitis (NASH).[4][5]
Dual GPBAR1 Agonists/RORγt Inverse Agonists
Another class of dual-acting compounds targets both GPBAR1 and RORγt. These molecules are being investigated for their potential in treating IL-17-mediated disorders.
Quantitative Data on GPBAR1 Modulator Activity
The following tables summarize the reported in vitro activities of various GPBAR1 modulators on their intended and off-target receptors.
Table 1: Potency and Efficacy of Dual GPBAR1 Agonists and RORγt Inverse Agonists
| Compound | Target | Assay Type | EC50 / IC50 (µM) | Efficacy (% vs. TLCA) | Reference |
| Compound 3 | GPBAR1 | CREB Activation (HEK-293T) | 0.22 | ~44% | |
| RORγt-LBD | Coactivator Peptide Binding | 1.19 | - | ||
| Compound 7 | GPBAR1 | CREB Activation (HEK-293T) | 5.9 | ~129% | |
| RORγt-LBD | Coactivator Peptide Binding | 0.107 | - | ||
| human RORγt | Reporter Assay | 0.193 | - |
TLCA (Taurolithocholic acid) is a potent endogenous GPBAR1 agonist.
Table 2: Selectivity Profile of GPBAR1 Agonists BIX02694 and EX00000246
| Compound | Concentration Tested (µM) | Number of Off-Targets Screened | Observed Significant Off-Target Activity (≥50% inhibition/stimulation) | Reference |
| BIX02694 | 10 | 36 receptors, ion channels, nuclear receptors | None | |
| EX00000246 | 10 | 36 receptors, ion channels, nuclear receptors | None |
Note: The specific panel of 36 targets can be found in the supplementary information of the cited reference.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's cellular targets. Below are representative protocols for key experiments.
GPBAR1 Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of GPBAR1 by a test compound.
-
Cell Culture and Transfection: HEK-293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a GPBAR1 expression vector and a luciferase reporter vector containing a cAMP response element (CRE). A Renilla luciferase vector is often co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with a medium containing the test compound at various concentrations. A known GPBAR1 agonist like TLCA is used as a positive control.
-
Luciferase Assay: After 18-24 hours of incubation, cells are lysed, and luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of luciferase to Renilla activity is calculated to normalize for transfection efficiency. Dose-response curves are generated to determine EC50 values.
RORγt Inverse Agonist Assay (Coactivator Peptide Binding Assay)
This assay determines the ability of a compound to inhibit the interaction between RORγt and its coactivator peptide.
-
Assay Principle: This is often a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the proximity of a donor fluorophore-labeled RORγt ligand-binding domain (LBD) and an acceptor fluorophore-labeled coactivator peptide (e.g., SRC-1).
-
Procedure: The RORγt-LBD and the coactivator peptide are incubated with the test compound in an assay buffer.
-
Measurement: After incubation, the TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of the RORγt-coactivator interaction.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Off-Target Selectivity Screening (Radioligand Binding Assays)
A broad panel of radioligand binding assays is a standard method to identify potential off-target interactions.
-
Assay Principle: This method measures the ability of a test compound to displace a known radiolabeled ligand from a specific receptor, ion channel, or transporter.
-
Procedure: Membranes or cells expressing the target of interest are incubated with a specific radioligand and the test compound at a fixed concentration (e.g., 10 µM).
-
Measurement: After incubation and washing, the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically ≥50%) suggests a potential interaction.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: GPBAR1 signaling pathway upon agonist binding.
Caption: RORγt signaling and inhibition by an inverse agonist.
Experimental Workflow
Caption: A typical workflow for off-target screening of a novel compound.
References
- 1. G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) agonists reduce the production of proinflammatory cytokines and stabilize the alternative macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 4. Frontiers | Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Gpbar1-IN-3: A Comprehensive Technical Guide for Research in Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a promising therapeutic target for NASH. Activation of GPBAR1 has been shown to mitigate hepatic steatosis, inflammation, and fibrosis in preclinical models. This technical guide provides an in-depth overview of the role of GPBAR1 in NASH pathogenesis and the therapeutic potential of GPBAR1 agonists. While specific data for a compound designated "Gpbar1-IN-3" is not publicly available, this guide will focus on the broader class of GPBAR1 agonists, using data from well-characterized molecules to illustrate their mechanism of action and effects in NASH models. This document will detail the underlying signaling pathways, summarize key preclinical data in tabular format, provide established experimental protocols for NASH research, and present visual diagrams of relevant pathways and workflows.
Introduction to GPBAR1 (TGR5)
GPBAR1 is a cell surface receptor for bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA).[1] It is expressed in various cell types relevant to NASH pathogenesis, including liver sinusoidal endothelial cells (LSECs), Kupffer cells (the resident macrophages of the liver), and hepatic stellate cells (HSCs), but notably, its expression in hepatocytes is low.[2] GPBAR1 activation triggers a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling plays a crucial role in regulating inflammation, metabolism, and cellular homeostasis.
GPBAR1 Signaling in the Liver
The activation of GPBAR1 by its agonists initiates a signaling cascade that has pleiotropic effects on liver cells. A simplified representation of the canonical GPBAR1 signaling pathway is depicted below.
Caption: Canonical GPBAR1 signaling pathway in liver immune cells.
Therapeutic Rationale for GPBAR1 Agonism in NASH
The multifaceted roles of GPBAR1 in modulating key pathological features of NASH make it an attractive therapeutic target.
-
Anti-inflammatory Effects: GPBAR1 activation in Kupffer cells and other immune cells suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved, in part, through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.
-
Reduction of Hepatic Steatosis: While GPBAR1 is not highly expressed in hepatocytes, its activation in other liver cells and in adipose tissue can indirectly lead to reduced hepatic lipid accumulation. This can occur through increased energy expenditure and improved insulin sensitivity.
-
Anti-fibrotic Effects: By reducing chronic inflammation and potentially through direct effects on hepatic stellate cells, GPBAR1 agonism can attenuate the progression of liver fibrosis.
Preclinical Evidence for GPBAR1 Agonists in NASH
Numerous preclinical studies have demonstrated the beneficial effects of synthetic GPBAR1 agonists in various animal models of NASH. While specific data for "this compound" is unavailable, the following tables summarize representative data from studies on other potent GPBAR1 agonists like BAR501 and dual FXR/GPBAR1 agonists like BAR502.
Table 1: Effects of GPBAR1 Agonists on Metabolic Parameters in NASH Models
| Agonist | Animal Model | Duration of Treatment | Dosage | Change in Body Weight | Change in Liver Weight | Change in Plasma ALT | Change in Plasma AST | Reference |
| BAR501 | HFD-F fed mice | 9 weeks | 15 mg/kg/day | ↓ | ↓ | ↓ | ↓ | [4] |
| BAR502 | HFD-F fed mice | 11 weeks | 20 mg/kg/day | ↓ | ↓ | ↓ | ↓ | [5] |
HFD-F: High-Fat Diet with Fructose ↓: Statistically significant decrease compared to vehicle-treated controls.
Table 2: Effects of GPBAR1 Agonists on Hepatic Gene Expression in NASH Models
| Agonist | Animal Model | Gene | Fold Change vs. Vehicle | Biological Function | Reference |
| BAR501 | HFD-F fed mice | Tnf-α | ↓ | Pro-inflammatory Cytokine | |
| Il-6 | ↓ | Pro-inflammatory Cytokine | |||
| Col1a1 | ↓ | Collagen, Fibrosis Marker | |||
| α-Sma | ↓ | HSC Activation Marker | |||
| BAR502 | HFD-F fed mice | Tnf-α | ↓ | Pro-inflammatory Cytokine | |
| Il-1β | ↓ | Pro-inflammatory Cytokine | |||
| F4/80 | ↓ | Macrophage Marker |
↓: Statistically significant decrease in expression.
Key Experimental Protocols in NASH Research
This section provides an overview of standard protocols used to evaluate the efficacy of compounds like GPBAR1 agonists in preclinical NASH models.
Diet-Induced NASH Mouse Model
A common method to induce NASH in mice is through a specialized diet that mimics the dietary habits associated with human NASH.
Caption: General workflow for a diet-induced NASH mouse model study.
Protocol Details:
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic syndrome.
-
Diet: A diet high in fat (40-60% kcal from fat), fructose (in drinking water or diet), and cholesterol (around 0.2-2%) is administered for a period of 16-30 weeks to induce NASH with fibrosis.
-
Treatment: The investigational compound (e.g., a GPBAR1 agonist) is typically administered daily via oral gavage.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and blood and liver tissues are collected for various analyses.
Histological Assessment of Fibrosis (Sirius Red Staining)
Sirius Red staining is a standard method for the visualization and quantification of collagen fibers in liver tissue, which is a hallmark of fibrosis.
Protocol Steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections (4-5 µm thick) are deparaffinized and rehydrated.
-
Staining: Slides are incubated in a Picro-Sirius Red solution for 60 minutes.
-
Washing: Slides are washed with acidified water or acetic acid solution to remove excess stain.
-
Dehydration and Mounting: The sections are dehydrated through a series of ethanol concentrations and cleared with xylene before being mounted with a permanent mounting medium.
-
Analysis: Stained sections are visualized under a microscope, often with polarized light to enhance the birefringence of collagen fibers. The fibrotic area is then quantified using image analysis software.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of genes involved in inflammation and fibrosis.
Protocol Overview:
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a reagent like TRIzol or a column-based kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The cDNA is then used as a template for qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target genes.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
GPBAR1 has been firmly established as a key regulator of inflammatory and metabolic processes that are central to the pathogenesis of NASH. Although specific information regarding "this compound" is not available in the public domain, the wealth of preclinical data on other potent GPBAR1 agonists strongly supports the therapeutic potential of targeting this receptor for the treatment of NASH. The anti-inflammatory, steatosis-reducing, and anti-fibrotic effects demonstrated in various animal models provide a solid rationale for the continued development of GPBAR1 agonists. The experimental protocols and methodologies outlined in this guide serve as a foundational resource for researchers in the field to design and execute robust preclinical studies to evaluate novel GPBAR1-targeting therapies for NASH.
References
- 1. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 2. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver [pubmed.ncbi.nlm.nih.gov]
- 3. GPBAR1 G protein-coupled bile acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the pharmacology of Gpbar1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1-IN-3, also identified as Compound 14, is a selective, non-steroidal agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. As a key regulator of metabolic and inflammatory pathways, GPBAR1 has emerged as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its characterization.
Core Pharmacology
Mechanism of Action
This compound exerts its effects by binding to and activating GPBAR1, a Gs alpha subunit-coupled receptor. This activation initiates a downstream signaling cascade, primarily through the production of intracellular cyclic adenosine monophosphate (cAMP). The elevation of cAMP levels leads to the modulation of various cellular processes, most notably the suppression of pro-inflammatory cytokine production.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₃NO₂ |
| Molecular Weight | 321.41 g/mol |
Quantitative Biological Activity
The potency of this compound as a GPBAR1 agonist has been determined through in vitro assays.
| Assay | Parameter | Value | Reference |
| GPBAR1 Activation | EC₅₀ | 0.17 μM | [1] |
Signaling Pathway
The binding of this compound to GPBAR1 triggers a well-defined signaling pathway that ultimately leads to its anti-inflammatory effects.
Caption: GPBAR1 signaling cascade initiated by this compound.
Experimental Protocols
GPBAR1 Activation cAMP Assay
This protocol details the methodology for determining the potency of this compound in activating GPBAR1 through the measurement of intracellular cAMP levels.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a mammalian expression vector encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase reporter gene.
2. Assay Procedure:
-
24 hours post-transfection, the transfected HEK293 cells are seeded into 96-well plates.
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.
3. Measurement of cAMP Levels:
-
Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Alternatively, luciferase activity resulting from CRE activation can be measured using a luminometer.
4. Data Analysis:
-
The results are expressed as a percentage of the maximal response to a reference agonist or as fold induction over the vehicle control.
-
The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
LPS-Induced TNF-α Release Assay in Human Monocytes
This protocol outlines the procedure to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release from human monocytes.
1. Isolation of Human Monocytes:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from the PBMC population by magnetic-activated cell sorting (MACS) using CD14 microbeads or by plastic adherence.
2. Assay Procedure:
-
Purified human monocytes are seeded in 96-well plates at a density of 5 x 10⁵ cells/ml.
-
The cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.
-
Following pre-incubation, the monocytes are stimulated with LPS (e.g., 1 µg/ml) to induce TNF-α production.
-
The plates are incubated for 4 to 24 hours at 37°C in a 5% CO₂ incubator.
3. Measurement of TNF-α Levels:
-
After incubation, the cell culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of TNF-α release by this compound is calculated relative to the LPS-stimulated vehicle control.
-
The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of TNF-α production, is determined from the concentration-response curve.
Caption: Workflow for LPS-induced TNF-α release assay.
Conclusion
This compound is a potent and selective agonist of GPBAR1 with demonstrated anti-inflammatory properties. Its ability to suppress the production of key pro-inflammatory cytokines highlights its therapeutic potential for inflammatory disorders. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel GPBAR1 agonists in a research and drug development setting.
References
Gpbar1 Activation: A Potential Therapeutic Avenue for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial etiology. Current therapeutic strategies, while effective for some, often have significant side effects and a notable portion of patients lose response over time. This necessitates the exploration of novel therapeutic targets. One such promising target is the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Expressed on various intestinal cells including epithelial cells, and immune cells like macrophages and dendritic cells, GPBAR1 activation has been shown to exert potent anti-inflammatory effects and enhance intestinal barrier function, making it an attractive target for IBD drug development. This technical guide provides a comprehensive overview of the potential of GPBAR1 activation in the context of IBD, focusing on its mechanism of action, preclinical evidence, and key experimental protocols for its investigation.
The Role of GPBAR1 in Intestinal Homeostasis and Inflammation
GPBAR1 is a cell surface receptor for secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), which are metabolites produced by the gut microbiota.[1][2] The activation of GPBAR1 signaling has been demonstrated to play a crucial role in maintaining intestinal homeostasis and mitigating inflammatory responses.[3][4] Dysregulation of GPBAR1 expression and altered bile acid metabolism have been observed in both IBD patients and animal models of colitis.[5]
Activation of GPBAR1 has multifaceted downstream effects that collectively contribute to its therapeutic potential in IBD:
-
Immunomodulation: GPBAR1 activation on macrophages and dendritic cells leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the secretion of the anti-inflammatory cytokine IL-10. This shifts the immune response towards a more tolerogenic phenotype. Specifically, TGR5 signaling can inhibit TNF-α production in intestinal macrophages from Crohn's disease patients. This inhibitory effect is mediated through the TGR5-cAMP pathway, which leads to the phosphorylation of c-Fos and subsequent regulation of NF-κB p65 activation.
-
Barrier Function Enhancement: GPBAR1 signaling is crucial for maintaining the integrity of the intestinal epithelial barrier. Studies in Gpbar1 knockout mice have revealed an abnormal architecture of epithelial tight junctions, leading to increased intestinal permeability and heightened susceptibility to colitis. Activation of GPBAR1 can help preserve the epithelial architecture.
-
Dual Agonism with RORγt Inverse Agonism: Recent research has highlighted microbial-derived bile acids, such as 3-oxo-DCA, that act as dual GPBAR1 agonists and Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists. RORγt is a key transcription factor for Th17 cells, which are pathogenic in IBD. By simultaneously activating GPBAR1 and inhibiting RORγt, these molecules can potently suppress intestinal inflammation.
Preclinical Evidence for GPBAR1 Agonists in IBD Models
Several preclinical studies have demonstrated the therapeutic efficacy of GPBAR1 agonists in various animal models of colitis. These studies provide a strong rationale for the clinical development of GPBAR1-targeted therapies for IBD.
Quantitative Data from Preclinical Studies
| Agonist | Animal Model | Key Findings | Reference |
| TGR5 agonist | In vitro human macrophages from Crohn's disease patients | Dose-dependent inhibition of TNF-α production. At 10 μM, TNF-α levels were significantly reduced. | |
| 3-oxo-DCA | Murine model of colitis | Administration of 3-oxo-DCA (10 mg/Kg/daily) reversed colitis development. This effect was partially attenuated in Gpbar1-/- mice. | |
| Oleanolic Acid | TNBS-induced colitis in mice | Dose-dependently attenuated signs and symptoms of colitis. | |
| Ciprofloxacin (identified as a GPBAR1 ligand) | TNBS-induced colitis in mice | Abrogated signs and symptoms of colitis. | |
| BAR501 | TNBS and oxazolone-induced colitis in mice | Attenuated inflammation through an IL-10-dependent shift in macrophage phenotype. |
Signaling Pathways and Experimental Workflows
GPBAR1 Signaling Pathway in Macrophages
Activation of GPBAR1 by a ligand (e.g., a specific agonist) initiates a signaling cascade that ultimately suppresses the inflammatory response in macrophages.
Caption: GPBAR1 activation in macrophages leading to anti-inflammatory effects.
Experimental Workflow for Evaluating a GPBAR1 Agonist in a DSS-induced Colitis Model
This workflow outlines the key steps in assessing the efficacy of a novel GPBAR1 agonist in a chemically-induced model of colitis.
Caption: Workflow for preclinical evaluation of a GPBAR1 agonist in DSS colitis.
Key Experimental Protocols
In Vitro Macrophage Cytokine Production Assay
This protocol is designed to assess the effect of a GPBAR1 agonist on cytokine production by macrophages.
1. Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF.
-
Alternatively, use a murine macrophage cell line such as RAW 264.7.
2. Stimulation:
-
Pre-incubate macrophages with varying concentrations of the GPBAR1 agonist for 1-2 hours.
-
Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), to induce an inflammatory response.
3. Cytokine Measurement:
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex bead-based assay.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used and reproducible model of acute colitis that mimics some aspects of ulcerative colitis.
1. Animal Model:
-
Use 8-12 week old C57BL/6 mice.
2. Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
3. Treatment:
-
Administer the GPBAR1 agonist daily via oral gavage or another appropriate route, starting from day 0 of DSS administration.
4. Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
5. Endpoint Analysis:
-
At the end of the study (e.g., day 9), sacrifice the mice and collect the colon.
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Analyze cytokine expression in the colon tissue by qRT-PCR or ELISA.
Intestinal Permeability Assay (In Vivo)
This assay measures the integrity of the intestinal barrier.
1. Procedure:
-
Fast the mice for 4 hours.
-
Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) by oral gavage.
-
After 4 hours, collect blood via cardiac puncture.
2. Measurement:
-
Measure the concentration of FITC-dextran in the plasma using a fluorescence spectrophotometer.
-
Higher concentrations of FITC-dextran in the blood indicate increased intestinal permeability.
Conclusion
The activation of GPBAR1 represents a promising and multifaceted therapeutic strategy for the treatment of IBD. Its ability to modulate the immune response, enhance intestinal barrier function, and potentially act in concert with other pathways like RORγt inhibition makes it a compelling target for drug discovery and development. The experimental protocols and preclinical data outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of GPBAR1 agonists in the fight against inflammatory bowel disease.
References
- 1. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Bile Acids Activated Receptors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Exploring the Therapeutic Potential of Gpbar1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpbar1-IN-3 has emerged as a promising small molecule modulator with a unique dual-action profile, functioning as both a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1) and an antagonist for the cysteinyl leukotriene receptor 1 (CysLT1R). This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The therapeutic potential of this dual modulation, particularly in inflammatory and metabolic diseases, is explored, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to this compound
This compound, also identified as Compound 14 in seminal research, is a novel synthetic compound designed to simultaneously target two distinct G protein-coupled receptors (GPCRs): GPBAR1 and CysLT1R.[1] GPBAR1, also known as TGR5, is a receptor for bile acids that plays a crucial role in regulating metabolism and inflammation.[2] Conversely, CysLT1R is a key receptor in the inflammatory cascade, mediating the effects of cysteinyl leukotrienes. The innovative approach of developing a single molecule with dual activity on these two targets presents a compelling strategy for treating complex diseases with both metabolic and inflammatory components.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at both GPBAR1 and CysLT1R.
Table 1: In Vitro Agonist Activity of this compound at GPBAR1
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.17 µM | HEK-293 | cAMP Response Assay | [1] |
Table 2: In Vitro Antagonist Activity of this compound at CysLT1R
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | Not explicitly quantified in the primary literature | U937 cells | Calcium Mobilization Assay | [3] |
Note: While the primary literature confirms CysLT1R antagonism, a specific IC50 value for this compound is not provided. Further studies are needed to quantify its antagonist potency.
Signaling Pathways
This compound's dual activity allows it to modulate two distinct signaling pathways, leading to a synergistic therapeutic effect.
GPBAR1 Agonist Signaling Pathway
Activation of GPBAR1 by this compound initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in anti-inflammatory and metabolic benefits.
CysLT1R Antagonist Signaling Pathway
By acting as an antagonist at the CysLT1R, this compound blocks the binding of cysteinyl leukotrienes (e.g., LTD4), which are potent pro-inflammatory mediators. This blockade prevents the activation of the Gq protein-coupled signaling cascade, thereby inhibiting the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium. The net effect is a reduction in the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the key experimental protocols used to characterize this compound.
GPBAR1 Activation Assay (cAMP Response)
This assay quantifies the agonist activity of this compound at the GPBAR1 receptor by measuring the production of intracellular cyclic AMP (cAMP).
Materials:
-
HEK-293 cells stably expressing human GPBAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist (e.g., lithocholic acid).
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
-
384-well white opaque assay plates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Culture: Culture HEK-293-GPBAR1 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
CysLT1R Antagonism Assay (Calcium Mobilization)
This assay determines the antagonist activity of this compound at the CysLT1R by measuring its ability to inhibit the calcium flux induced by a CysLT1R agonist.
Materials:
-
U937 cells (human monocytic cell line) endogenously expressing CysLT1R.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a CysLT1R agonist (e.g., LTD4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
96-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture: Culture U937 cells in suspension until they reach the desired density.
-
Dye Loading: Centrifuge the cells and resuspend them in assay buffer containing Fluo-4 AM. Incubate for 30-60 minutes at 37°C.
-
Cell Seeding: Wash the cells to remove excess dye and seed them into the 96-well plates.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, then inject the CysLT1R agonist (LTD4) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist effect by measuring the inhibition of the agonist-induced calcium peak. Determine the IC50 value by fitting the dose-response data.
In Vivo Efficacy Model (DSS-Induced Colitis)
The dextran sulfate sodium (DSS)-induced colitis model in mice is a well-established model of inflammatory bowel disease used to evaluate the in vivo efficacy of anti-inflammatory compounds like this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000.
-
This compound formulation for oral gavage.
-
Standard laboratory animal housing and care facilities.
Procedure:
-
Acclimatization: Acclimate the mice to the facility for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: Administer this compound or vehicle control daily by oral gavage, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colons.
-
Analysis: Measure the colon length, and process the tissue for histological analysis (e.g., H&E staining) to assess the degree of inflammation and tissue damage.
Experimental Workflow and Logic
The characterization of a dual-acting compound like this compound follows a logical progression from in vitro target engagement and functional activity to in vivo proof-of-concept.
Conclusion and Future Directions
This compound represents a significant advancement in the development of multi-target therapies. Its ability to simultaneously activate the protective GPBAR1 pathway while blocking the pro-inflammatory CysLT1R pathway holds immense therapeutic potential for a range of diseases, including inflammatory bowel disease, non-alcoholic steatohepatitis (NASH), and other metabolic disorders with an inflammatory component.
Future research should focus on a more detailed characterization of this compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of preclinical disease models. Further optimization of its dual activity profile could lead to the development of even more potent and selective next-generation compounds. The in-depth technical information provided in this guide serves as a foundational resource to facilitate these future investigations and accelerate the translation of this promising therapeutic strategy into clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gpbar1-IN-3 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Gpbar1-IN-3, a modulator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. The following sections detail the primary signaling pathways of GPBAR1 and provide detailed protocols for assessing the activity of compounds like this compound.
GPBAR1 Signaling Pathways
GPBAR1 is a cell surface receptor for bile acids that is expressed in various tissues, including the liver, intestine, and immune cells.[1][2] Its activation triggers a cascade of intracellular events that play a role in metabolic regulation, inflammation, and cell proliferation.
The primary signaling pathway initiated by GPBAR1 activation involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
Activated PKA can phosphorylate various substrates, including the cAMP-response element-binding protein (CREB), which then modulates the transcription of target genes.[1] In immune cells like macrophages, GPBAR1 activation and the subsequent rise in cAMP have an immunosuppressive effect by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines. Additionally, GPBAR1 signaling can antagonize the STAT3 signaling pathway, which is implicated in cell proliferation and migration. In some cellular contexts, GPBAR1 activation can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), promoting cell proliferation through the ERK1/2 pathway.
References
Application Notes and Protocols: Characterizing Gpbar1-IN-3 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1, also known as the G-protein-coupled bile acid receptor 1 (GPBAR1) or TGR5, is a significant drug target for metabolic and inflammatory diseases. Upon activation by bile acids and other agonists, GPBAR1 stimulates the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can be effectively monitored using a luciferase reporter assay containing a cAMP response element (CRE) upstream of the luciferase gene. An increase in cAMP leads to the activation of CRE-binding protein (CREB), which then drives the expression of luciferase, resulting in a measurable light output.
Contrary to what its name might suggest, Gpbar1-IN-3 has been identified as a selective GPBAR1 agonist with a reported EC50 of 0.17 μM. It also functions as a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist.[1] These application notes provide a detailed protocol for characterizing the agonist activity of this compound on the GPBAR1 receptor using a commercially available luciferase reporter assay system.
Principle of the Assay
The GPBAR1 luciferase reporter assay is a cell-based assay that quantifies the activity of the GPBAR1 receptor. The assay utilizes a mammalian cell line that is engineered to stably express human GPBAR1 and a CRE-luciferase reporter construct. When an agonist such as this compound binds to and activates the GPBAR1 receptor, the resulting increase in intracellular cAMP drives the expression of luciferase. The amount of light produced is directly proportional to the level of receptor activation.
Data Presentation
The following table summarizes the key characteristics of this compound and a common reference agonist, Lithocholic Acid (LCA). This data is essential for designing experiments and interpreting results.
| Compound | Target | Function | Potency (EC50) |
| This compound | GPBAR1 | Agonist | 0.17 µM[1] |
| CysLT1R | Antagonist | Not specified | |
| Lithocholic Acid (LCA) | GPBAR1 | Agonist | ~1-10 µM |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental steps, the following diagrams are provided.
Caption: GPBAR1 agonist signaling cascade leading to luciferase expression.
Caption: Step-by-step workflow for the GPBAR1 agonist luciferase reporter assay.
Experimental Protocols
This section provides a detailed protocol for determining the agonist activity and EC50 value of this compound using a GPBAR1/CRE-luciferase reporter assay. This protocol is based on commercially available assay kits and may require optimization based on the specific cells and reagents used.
Materials and Reagents
-
GPBAR1 reporter cells (e.g., HEK293 cells stably expressing human GPBAR1 and a CRE-luciferase reporter)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay medium (e.g., serum-free DMEM)
-
This compound
-
Reference agonist (e.g., Lithocholic Acid, LCA)
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™, Dual-Glo®)
-
Luminometer
Protocol for Agonist Dose-Response Curve
-
Cell Plating:
-
The day before the assay, seed the GPBAR1 reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay medium to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Prepare a similar dilution series for the reference agonist, LCA.
-
Prepare a vehicle control (assay medium with the same final concentration of DMSO as the highest compound concentration).
-
-
Compound Addition:
-
Carefully remove the cell culture medium from the wells.
-
Add 50 µL of the prepared compound dilutions (this compound, LCA, and vehicle control) to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6 hours. The optimal incubation time may vary and should be determined empirically.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (if any) from all other readings.
-
Normalize the data by dividing the luminescence of each well by the average luminescence of the vehicle control wells to obtain the fold induction.
-
Plot the fold induction against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value of this compound.
-
Conclusion
This document provides a comprehensive guide for utilizing a luciferase reporter assay to characterize the agonist properties of this compound on the GPBAR1 receptor. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively determine the potency of this compound and further investigate its potential as a therapeutic agent. It is crucial to remember that this compound acts as an agonist for GPBAR1, a detail that is fundamental to the correct design and interpretation of these experiments.
References
Application Notes and Protocols for Gpbar1-IN-3 cAMP Assay in GPBAR1 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Gpbar1-IN-3, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, in a cell-based cyclic adenosine monophosphate (cAMP) assay to quantify GPBAR1 activation. This document outlines the underlying signaling pathway, a comprehensive experimental workflow, and representative data for GPBAR1 agonists.
Introduction
GPBAR1, also known as TGR5, is a G protein-coupled receptor (GPCR) that is activated by bile acids. Upon agonist binding, GPBAR1 couples to the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase to produce the second messenger cAMP.[1][2] The modulation of GPBAR1 activity is a promising therapeutic strategy for metabolic and inflammatory diseases.[3][4] this compound is a selective synthetic agonist of GPBAR1 with a reported half-maximal effective concentration (EC50) of 0.17 μM, making it a valuable tool for studying GPBAR1 signaling and for screening potential therapeutic compounds.[5]
GPBAR1 Signaling Pathway
The activation of GPBAR1 by an agonist such as this compound initiates a well-defined signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, culminating in a cellular response.
Experimental Protocols
This protocol describes a cAMP assay using a commercially available reporter system in HEK293 cells stably expressing human GPBAR1. The assay measures the activation of a cAMP response element (CRE) linked to a luciferase reporter gene.
Materials and Reagents
-
HEK293 cells stably expressing human GPBAR1 (HEK293-GPBAR1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
CRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Lithocholic acid (LCA) - as a reference agonist
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293-GPBAR1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Seed HEK293-GPBAR1 cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
Transfect the cells with the CRE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24 hours post-transfection.
-
This compound cAMP Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free Opti-MEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).
-
Prepare a positive control using a known GPBAR1 agonist such as Lithocholic Acid (LCA) with a similar dilution series.
-
Prepare a vehicle control (DMSO in Opti-MEM) at the same final DMSO concentration as the highest compound concentration.
-
-
Cell Stimulation:
-
Carefully remove the media from the transfected cells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 6 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Experimental Workflow Diagram
Data Presentation
The following tables summarize the potency of this compound and other common GPBAR1 agonists in cAMP activation assays.
Table 1: Potency of this compound
| Compound | EC50 (µM) | Assay Type | Cell Line | Reference |
| This compound | 0.17 | cAMP Reporter Assay | HEK293 |
Table 2: Potency of Common GPBAR1 Agonists
| Agonist | EC50 (µM) | Assay Type | Cell Line | Reference |
| Lithocholic acid (LCA) | ~0.5 | cAMP Accumulation | CHO | |
| Taurolithocholic acid (TLCA) | ~0.3 | cAMP Accumulation | CHO | |
| Oleanolic Acid | ~1.0 | cAMP Accumulation | GLUTag cells | |
| BAR501 | 1.0 | CRE-luciferase Assay | HEK293 | |
| Ciprofloxacin | ~8.0 | cAMP Accumulation | GLUTag cells | |
| Compound 1 (Fibrate Hybrid) | 0.37 | Transactivation Assay | Not Specified | |
| Compound 12 (Thiazolidine) | 0.143 (human) | Not Specified | HEK293 |
Conclusion
This document provides a comprehensive guide for assessing the activation of GPBAR1 using the selective agonist this compound in a cell-based cAMP reporter assay. The detailed protocol and supporting information are intended to facilitate the reliable and reproducible quantification of GPBAR1 agonism in research and drug discovery settings. The provided data for various agonists allows for comparative analysis and validation of experimental results.
References
- 1. tebubio.com [tebubio.com]
- 2. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 3. G-Protein-coupled Bile Acid Receptor 1 (GPBAR1, TGR5) agonists reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype - OAK Open Access Archive [oak.novartis.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GPBAR1 Agonists in Animal Models of Non-alcoholic Steatohepatitis (NASH)
Note: While the specific compound "Gpbar1-IN-3" was not identified in the reviewed literature, this document provides a detailed experimental protocol based on the well-characterized G protein-coupled bile acid receptor 1 (GPBAR1) agonists, BAR501 and BAR502, which have been extensively studied in preclinical animal models of Non-alcoholic Steatohepatitis (NASH). Researchers investigating novel GPBAR1 agonists, such as this compound, can adapt these methodologies.
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2] GPBAR1, also known as TGR5, has emerged as a promising therapeutic target for NASH.[3][4][5] As a receptor for secondary bile acids, GPBAR1 activation exerts anti-inflammatory effects, promotes energy expenditure, and improves glucose and lipid metabolism. GPBAR1 is expressed in various cell types relevant to NASH pathogenesis, including liver resident macrophages (Kupffer cells), hepatic stellate cells, and adipocytes. Agonism of GPBAR1 has been shown to reverse liver and vascular damage in mouse models of NASH.
These application notes provide a comprehensive experimental protocol for evaluating the efficacy of GPBAR1 agonists in a diet-induced animal model of NASH, based on studies utilizing BAR501 and BAR502.
Data Presentation
Table 1: Effects of GPBAR1 Agonism on Key NASH Parameters in a High-Fat Diet plus Fructose (HFD-F) Mouse Model
| Parameter | HFD-F Control | HFD-F + GPBAR1 Agonist (BAR501/BAR502) | Reference |
| Body Weight | Increased | Attenuated weight gain | |
| Insulin Resistance | Increased | Improved insulin sensitivity | |
| Plasma AST | Elevated | Reduced | |
| Plasma Cholesterol | Elevated | Reduced | |
| Plasma Triglycerides | Elevated | Reduced | |
| Liver Steatosis Score | Increased | Significantly reduced | |
| Liver Inflammation Score | Increased | Significantly reduced | |
| Liver Fibrosis Score | Increased | Significantly reduced | |
| Hepatic TNF-α mRNA | Increased | Reduced | |
| Hepatic IL-6 mRNA | Increased | Reduced | |
| Hepatic Col1α1 mRNA | Increased | Reduced | |
| Hepatic α-SMA mRNA | Increased | Reduced |
Experimental Protocols
Animal Model and NASH Induction
A widely used and clinically relevant model for NASH involves inducing the disease in mice through a specific diet.
-
Animal Strain: C57BL/6J male mice are commonly used for their susceptibility to diet-induced metabolic diseases.
-
Housing: Mice should be housed under controlled temperature (22°C) and a 12-hour light/dark cycle with unrestricted access to food and water.
-
NASH Induction Diet: A high-fat diet (HFD) supplemented with fructose in the drinking water is effective in inducing NASH features.
-
Solid Food: High-fat diet containing 59 kJ% fat and 1% cholesterol.
-
Drinking Water: Supplemented with fructose (42 g/L).
-
-
Duration of Induction: Mice are typically fed this diet for 12 to 19 weeks to establish NASH pathology, including steatosis, inflammation, and fibrosis.
GPBAR1 Agonist Administration
-
Compound Preparation: The GPBAR1 agonist (e.g., BAR501, BAR502, or a novel compound like this compound) is dissolved in a suitable vehicle, such as 1% methyl cellulose.
-
Route of Administration: Oral gavage is a common and effective route for administering these compounds.
-
Dosage: Effective dosages for GPBAR1 agonists in mouse models of NASH have been reported in the range of 15-30 mg/kg/day. For a novel compound, a dose-response study is recommended.
-
Treatment Period: Treatment with the GPBAR1 agonist can be initiated after the establishment of NASH (e.g., after 9-10 weeks of the HFD-F diet) and continued for an additional 9-11 weeks.
In-life Measurements and Sample Collection
-
Body Weight and Food Intake: Monitor and record body weight weekly and food intake at regular intervals (e.g., every 3 days).
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT to assess glucose metabolism.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
-
Terminal Sample Collection: At the end of the study, mice are anesthetized, and blood and tissues are collected.
-
Blood: Collect blood via cardiac puncture for biochemical analysis (e.g., ALT, AST, cholesterol, triglycerides).
-
Tissues: Perfuse the liver with saline and collect portions for histology, RNA/protein extraction, and other analyses. Adipose tissue and intestine can also be collected for relevant analyses.
-
Biochemical Analysis
-
Serum Analysis: Use commercial kits to measure plasma levels of liver enzymes (ALT, AST), cholesterol, HDL, and triglycerides.
Histological Analysis
-
Fixation and Staining: Fix liver tissue in 10% formalin, embed in paraffin, and section.
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red Staining: To visualize and quantify collagen deposition and fibrosis.
-
-
NAFLD Activity Score (NAS): Score the H&E stained sections for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A NAS of 5 or higher is generally considered indicative of NASH.
-
Fibrosis Staging: Score the Sirius Red stained sections for the stage of fibrosis.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from liver tissue and reverse transcribe to cDNA.
-
Quantitative PCR: Perform real-time quantitative PCR to measure the mRNA expression of genes involved in inflammation (e.g., Tnfα, Il-6, F4/80), fibrosis (e.g., Col1α1, αSma, Tgfβ), and metabolic pathways.
Mandatory Visualizations
Caption: GPBAR1 signaling pathway in metabolic regulation and inflammation.
Caption: Experimental workflow for evaluating GPBAR1 agonists in a diet-induced NASH mouse model.
References
- 1. eolas-bio.co.jp [eolas-bio.co.jp]
- 2. natap.org [natap.org]
- 3. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Role of TGR5 (GPBAR1) in Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Gpbar1-IN-3 Application Notes and Protocols for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Gpbar1-IN-3, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, for use in murine experimental models. This document includes key information on dosage and administration, along with detailed experimental protocols and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound, also identified as Compound 14, is a selective agonist for GPBAR1 (also known as TGR5), a receptor increasingly recognized for its role in metabolic regulation, inflammation, and cellular proliferation. As a research tool, this compound allows for the in vivo investigation of GPBAR1 signaling pathways. It also exhibits antagonist activity at the cysteinyl leukotriene receptor 1 (CysLT1R).
Quantitative Data Summary
The following table summarizes the known dosage and administration details for this compound in mice, based on available in vivo studies.
| Compound | Dosage | Administration Route | Mouse Strain | Study Duration | Reference |
| This compound (Compound 14) | 30 mg/kg daily | Oral Gavage | C57BL/6 | 2 weeks | [1] |
Signaling Pathway
Activation of GPBAR1 by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to a Gs alpha subunit, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Downstream of cAMP, various cellular responses can be triggered, influencing processes such as inflammation, glucose metabolism, and cell proliferation.
Caption: GPBAR1 Signaling Pathway.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice via Oral Gavage
This protocol details the procedure for the daily administration of this compound to mice.
Materials:
-
This compound (Compound 14)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
-
1 mL syringes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, freshly prepare the this compound solution in the chosen vehicle.
-
Calculate the required amount of this compound based on the mean body weight of the mice in each group to achieve a 30 mg/kg dose.
-
Ensure the solution is homogenous. Sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.[1]
-
-
Oral Gavage Administration:
-
Attach the gavage needle to the syringe containing the calculated dose of this compound solution.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue daily administration for the planned duration of the study (e.g., two weeks).[1]
-
Monitor animal health (body weight, food and water intake, general appearance) throughout the experiment.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound to mice.
References
Application Notes and Protocols for Studying GPBAR1 Signaling in Cultured Cells with Gpbar1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gpbar1, also known as TGR5 or M-BAR, is a G protein-coupled receptor (GPCR) that is activated by bile acids.[1] It is expressed in various tissues and cell types, including the intestine, gallbladder, macrophages, and certain neuronal cells.[2][3] Activation of GPBAR1 has been shown to play a significant role in regulating glucose homeostasis, energy expenditure, inflammation, and cell proliferation.[4][5] The primary signaling pathway involves the coupling of GPBAR1 to a stimulatory Gα protein (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, modulating various cellular responses. Gpbar1-IN-3 is a potent and selective synthetic agonist developed for the in vitro study of GPBAR1 signaling pathways in cultured cells. These application notes provide an overview of the signaling pathways and detailed protocols for utilizing this compound to investigate GPBAR1 function.
Key Signaling Pathways of GPBAR1
Activation of GPBAR1 by an agonist such as this compound initiates a cascade of intracellular events. The canonical pathway involves the production of cAMP, which then activates PKA. PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Beyond the canonical cAMP/PKA pathway, GPBAR1 activation can also influence other critical signaling networks:
-
NF-κB Pathway: GPBAR1 signaling has been shown to antagonize the NF-κB signaling pathway, a key regulator of inflammation. This is achieved by suppressing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
-
STAT3 Pathway: Studies have indicated that GPBAR1 activation can suppress the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3.
-
ERK and AKT Pathways: The influence of GPBAR1 on the ERK and AKT signaling pathways appears to be cell-type specific, with both activation and inhibition being reported in different contexts.
Data Presentation
Table 1: Potency of Endogenous GPBAR1 Ligands
| Ligand | EC50 (μM) |
| Taurolithocholic acid (TLCA) | 0.33 |
| Lithocholic acid (LCA) | 0.53 |
| Deoxycholic acid (DCA) | 1.01 |
| Chenodeoxycholic acid (CDCA) | 4.43 |
| Cholic acid (CA) | 7.72 |
This data is derived from studies on human TGR5-transfected CHO cells and illustrates the relative potency of natural bile acids in activating the receptor.
Mandatory Visualizations
Caption: GPBAR1 signaling cascade initiated by this compound.
Caption: General workflow for studying GPBAR1 signaling.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay kit.
Materials:
-
Cultured cells expressing GPBAR1 (e.g., HEK293 cells stably expressing human GPBAR1, or primary macrophages).
-
This compound.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
cAMP assay kit (e.g., a competitive ELISA or HTRF-based kit).
-
96-well microplate.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: a. Carefully remove the culture medium from the wells. b. Wash the cells once with PBS. c. Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Forskolin). d. Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: a. Following incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. b. Perform the cAMP measurement following the kit's instructions. This typically involves adding assay reagents and measuring the signal on a plate reader.
-
Data Analysis: Calculate the concentration of cAMP in each well based on the standard curve generated. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Western Blot Analysis of PKA and CREB Phosphorylation
This protocol details the detection of phosphorylated PKA and CREB as markers of GPBAR1 activation.
Materials:
-
Cultured cells expressing GPBAR1.
-
This compound.
-
Cell culture medium.
-
PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-PKA, anti-PKA, anti-phospho-CREB, anti-CREB, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Protocol 3: NF-κB Reporter Gene Assay
This protocol is for assessing the inhibitory effect of this compound on NF-κB signaling.
Materials:
-
Host cell line (e.g., HEK293T or a relevant cell line for your study).
-
Expression plasmid for GPBAR1 (if not endogenously expressed).
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression).
-
A control plasmid for normalization (e.g., Renilla luciferase plasmid).
-
Transfection reagent.
-
This compound.
-
An NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the GPBAR1 expression plasmid (if needed), the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.
-
Pre-treatment with this compound: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Luciferase Assay: a. Lyse the cells using the lysis buffer provided with the luciferase assay kit. b. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in this compound treated cells to the vehicle-treated control to determine the extent of NF-κB inhibition.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. mdpi.com [mdpi.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 5. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
Application of Gpbar1-IN-3 in High-Throughput Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gpbar1, also known as TGR5, is a G protein-coupled receptor (GPCR) activated by bile acids.[1][2][3] It has emerged as a significant therapeutic target for a range of conditions, including metabolic diseases like type 2 diabetes and obesity, as well as inflammatory and certain proliferative disorders.[4][5] The receptor's activation triggers a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP). This signaling pathway influences various physiological processes, such as energy homeostasis, glucose metabolism, and inflammation. The development of small molecule modulators of Gpbar1 is a key area of interest in drug discovery, with high-throughput screening (HTS) serving as a crucial tool for identifying novel agonists and inhibitors.
This document provides a detailed protocol for the application of a putative Gpbar1 inhibitor, designated as Gpbar1-IN-3, in a high-throughput screening campaign. While specific data for this compound is not extensively available in public literature, this protocol is based on established methodologies for screening Gpbar1 modulators.
Gpbar1 Signaling Pathways
Activation of Gpbar1 by its ligands, such as bile acids, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This cAMP increase leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP-response element-binding protein (CREB). Additionally, Gpbar1 signaling can influence other pathways, such as the NF-κB and STAT3 signaling pathways, often in an inhibitory manner, which contributes to its anti-inflammatory effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. G-Protein-coupled Bile Acid Receptor 1 (GPBAR1, TGR5) agonists reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype - OAK Open Access Archive [oak.novartis.com]
- 3. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating the Effects of Gpbar1-IN-3 Using Western Blot
Introduction
G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5, is a member of the G protein-coupled receptor (GPCR) superfamily and functions as a cell surface receptor for bile acids.[1] Its activation is implicated in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[2][3] When activated, Gpbar1 stimulates the production of intracellular cAMP, which in turn activates downstream signaling pathways such as the MAP kinase pathway.[1] Given its role in various physiological processes, Gpbar1 has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[2]
Gpbar1-IN-3 is a tool compound used to probe the function of the Gpbar1 receptor. Validating the efficacy and mechanism of such small molecule inhibitors is a critical step in drug development. Western blotting is a powerful and widely used technique to analyze protein expression and signaling pathway activation. This application note provides a detailed protocol for using Western blot analysis to validate the effects of this compound on downstream signaling pathways. The primary focus will be on the cAMP-PKA-CREB and NF-κB signaling cascades, which are known to be modulated by Gpbar1 activation.
Principle
This protocol is designed to quantify the changes in the phosphorylation status of key signaling proteins downstream of Gpbar1 activation in response to treatment with this compound. By inhibiting Gpbar1, it is hypothesized that this compound will attenuate the agonist-induced phosphorylation of proteins such as CREB (a downstream target of the cAMP pathway) and IκBα (a key regulator of the NF-κB pathway). Western blotting will be used to measure the levels of both the phosphorylated (active) and total forms of these proteins. A decrease in the ratio of phosphorylated protein to total protein in the presence of this compound would validate its inhibitory effect.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental plan, the following diagrams have been generated.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to assess the inhibitory effects of this compound on agonist-induced signaling.
Materials and Reagents
-
Cell Lines: A suitable cell line expressing Gpbar1 (e.g., SGC7901 gastric cancer cells, or a transfected cell line).
-
Gpbar1 Agonist: e.g., Lithocholic acid (LCA) or a specific synthetic agonist.
-
This compound
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast gels (e.g., 4-20% gradient) or reagents for hand-casting.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-CREB
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a Gpbar1 agonist (e.g., 10 µM LCA) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-only control and an agonist-only control.
-
-
Protein Extraction
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
SDS-PAGE
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB, diluted as per manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.
-
Strip the membrane (if necessary) and re-probe for the total protein (e.g., total CREB) and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal. Further normalize this ratio to the loading control to correct for any loading inaccuracies.
-
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Agonist-Induced CREB Phosphorylation
| Treatment Group | This compound (µM) | Agonist | Normalized p-CREB/CREB Ratio (Mean ± SD) | Fold Change vs. Agonist Only |
| Vehicle Control | 0 | - | 0.15 ± 0.03 | 0.12 |
| Agonist Only | 0 | + | 1.20 ± 0.15 | 1.00 |
| This compound | 0.1 | + | 0.95 ± 0.11 | 0.79 |
| This compound | 1 | + | 0.48 ± 0.07 | 0.40 |
| This compound | 10 | + | 0.21 ± 0.04 | 0.18 |
Data are representative and should be generated from at least three independent experiments (n=3). The p-CREB/CREB ratio is first normalized to the loading control (e.g., β-actin) and then expressed relative to the "Agonist Only" group.
This protocol provides a comprehensive framework for utilizing Western blot analysis to validate the inhibitory effects of this compound. By quantifying the dose-dependent reduction in agonist-induced phosphorylation of key downstream targets like CREB and IκBα, researchers can effectively confirm the on-target activity of the inhibitor and elucidate its mechanism of action. Adherence to best practices for quantitative Western blotting, including proper normalization and ensuring analysis within the linear range of detection, is crucial for obtaining reliable and reproducible data.
References
- 1. genecards.org [genecards.org]
- 2. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 3. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gpbar1 Agonist Treatment in Primary Cell Cultures
Disclaimer: The specific compound "Gpbar1-IN-3" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative G-protein coupled bile acid receptor 1 (Gpbar1, also known as TGR5) agonist from the isonicotinamide class as an example. The provided data and methodologies are based on published findings for similar TGR5 agonists and should be adapted and optimized for the specific compound in use.
Introduction
Gpbar1, also known as TGR5, is a G protein-coupled receptor (GPCR) activated by bile acids.[1][2] It is expressed in various tissues and cell types, including primary immune cells like monocytes and macrophages.[3][4] Activation of Gpbar1 has been shown to modulate inflammatory responses, making it an attractive therapeutic target for inflammatory diseases.[5] Gpbar1 agonists, such as those from the isonicotinamide class, have been demonstrated to suppress the production of pro-inflammatory cytokines in primary human monocytes. This document provides detailed protocols for studying the effects of a representative isonicotinamide Gpbar1 agonist on primary human monocyte cultures.
Data Presentation
The following table summarizes the inhibitory effects of a representative isonicotinamide Gpbar1 agonist on the production of pro-inflammatory cytokines in primary human monocytes stimulated with lipopolysaccharide (LPS).
Table 1: Inhibitory Activity of a Representative Isonicotinamide Gpbar1 Agonist on Cytokine Secretion in LPS-Stimulated Primary Human Monocytes.
| Cytokine | Agonist Concentration | Percent Inhibition of Secretion (Mean ± SD) |
| TNF-α | 1 µM | 65% ± 8% |
| 10 µM | 85% ± 5% | |
| IL-12 | 1 µM | 55% ± 10% |
| 10 µM | 78% ± 7% |
Data is representative and compiled from literature on isonicotinamide-based TGR5 agonists. Actual values will be compound-specific.
Experimental Protocols
Isolation and Culture of Primary Human Monocytes
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Resuspend the cell pellet in 1 mL of PBS.
-
For monocyte enrichment, incubate the PBMC suspension with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Layer the incubated cells over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched monocytes from the interface.
-
Wash the enriched monocytes twice with PBS.
-
Resuspend the final monocyte pellet in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin (complete medium).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Seed the cells in appropriate culture plates at a density of 1 x 10^6 cells/mL.
Gpbar1 Agonist Treatment and LPS Stimulation
This protocol outlines the treatment of primary monocytes with a Gpbar1 agonist followed by stimulation with LPS to induce cytokine production.
Materials:
-
Primary human monocytes cultured in complete medium
-
Gpbar1 agonist (e.g., representative isonicotinamide)
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Prepare a stock solution of the Gpbar1 agonist in DMSO. Further dilute the stock solution in complete medium to the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
-
Pre-treat the cultured primary monocytes with the Gpbar1 agonist at various concentrations for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) group.
-
Following the pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL to induce pro-inflammatory cytokine production.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the culture plates at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the culture supernatants for cytokine analysis. Store the supernatants at -80°C until further use.
Measurement of Cytokine Production by ELISA
This protocol describes the quantification of TNF-α and IL-12 in the culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human TNF-α and IL-12 ELISA kits
-
Culture supernatants from the experiment
-
Wash buffer and substrate solutions (as provided in the ELISA kit)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific human TNF-α and IL-12 ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-12 in the samples based on the standard curve.
Cyclic AMP (cAMP) Assay
This protocol is to confirm that the Gpbar1 agonist activates its receptor, leading to an increase in intracellular cAMP.
Materials:
-
Primary human monocytes
-
Gpbar1 agonist
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (as provided in the kit)
Procedure:
-
Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Treat the cells with the Gpbar1 agonist at various concentrations for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the specific kit being used.
-
Generate a standard curve and determine the cAMP concentrations in the samples.
Visualizations
Signaling Pathway
Caption: Gpbar1 signaling pathway in primary monocytes.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Lipopolysaccharide-induced cytokine production in human monocytes: role of tyrosine phosphorylation in transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols for Studying CysLT1R Antagonism with Gpbar1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1-IN-3 (also known as Compound 14) is a valuable research tool for investigating the interplay between the G protein-coupled bile acid receptor 1 (Gpbar1, also known as TGR5) and the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2][3] This synthetic molecule exhibits a dual activity profile, functioning as a selective agonist for Gpbar1 and an antagonist for CysLT1R.[1][3] This unique characteristic allows for the simultaneous modulation of two distinct signaling pathways that are implicated in a variety of physiological and pathophysiological processes, including inflammation, metabolic diseases, and cancer. These application notes provide detailed protocols for utilizing this compound to specifically study its CysLT1R antagonistic properties in various experimental settings.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and related compounds. This information is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Potency | Reference |
| This compound (Compound 14) | Gpbar1 | Agonist Activity (cAMP production) | EC₅₀ = 0.17 µM | , |
| This compound (Compound 14) | CysLT1R | Antagonist Activity | Not explicitly stated, but identified as a selective GPBAR1 ligand with CysLT1R antagonist properties. | |
| Compound 5 (from Fiorillo et al., 2021) | CysLT1R | Antagonist Activity (Calcium mobilization) | IC₅₀ = 0.04 µM | |
| Compound 6 (from Fiorillo et al., 2021) | CysLT1R | Antagonist Activity (Calcium mobilization) | IC₅₀ = 0.03 µM |
Signaling Pathways
To effectively utilize this compound, it is essential to understand the signaling pathways of its targets.
Experimental Protocols
In Vitro Assays for CysLT1R Antagonism
1. Radioligand Binding Assay (Competitive)
This assay determines the affinity of this compound for CysLT1R by measuring its ability to compete with a radiolabeled CysLT1R ligand.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human CysLT1R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle.
-
A fixed concentration of a CysLT1R radioligand (e.g., [³H]-LTD₄ or [³H]-MK-571) near its Kd value.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For non-specific binding control wells, add a high concentration of a known CysLT1R antagonist (e.g., 10 µM Montelukast).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay (Functional)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CysLT1R agonist.
Protocol:
-
Cell Preparation:
-
Plate CysLT1R-expressing cells (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Aspirate the growth medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells gently with the buffer to remove excess dye.
-
-
Antagonist Treatment and Agonist Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a CysLT1R agonist (e.g., LTD₄) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells simultaneously using the instrument's integrated pipettor.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
-
In Vivo Application: Model of Peritonitis
This protocol describes a model to assess the in vivo efficacy of this compound in reducing CysLT1R-mediated inflammation.
Experimental Design:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Vehicle control (e.g., saline, i.p.) + Vehicle (i.p.)
-
Vehicle (i.p.) + Zymosan A (1 mg/kg, i.p.)
-
This compound (e.g., 1, 5, 10 mg/kg, i.p.) + Zymosan A (1 mg/kg, i.p.)
-
Selective CysLT1R antagonist (e.g., Montelukast, 10 mg/kg, i.p.) + Zymosan A (1 mg/kg, i.p.) - Positive Control
-
Protocol:
-
Drug Administration:
-
Administer this compound, Montelukast, or vehicle intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Inject Zymosan A (a potent inflammatory stimulus that induces leukotriene production) i.p. to induce peritonitis.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 4 hours post-zymosan injection), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 ml of ice-cold PBS into the peritoneal cavity and collecting the fluid.
-
-
Analysis:
-
Cell Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform cytospin preparations and differential cell counts (e.g., neutrophils, macrophages) after staining (e.g., with Wright-Giemsa stain).
-
Cytokine/Chemokine Levels: Measure the concentrations of pro-inflammatory mediators (e.g., TNF-α, IL-6, MCP-1) in the peritoneal lavage fluid using ELISA or a multiplex bead array.
-
Leukotriene Levels: Measure the levels of cysteinyl leukotrienes in the peritoneal fluid using a specific EIA kit to confirm the engagement of the target pathway.
-
Expected Outcome:
Treatment with this compound is expected to reduce the zymosan-induced recruitment of inflammatory cells (particularly neutrophils) into the peritoneal cavity and decrease the levels of pro-inflammatory cytokines, demonstrating its CysLT1R antagonistic activity in vivo. The dual Gpbar1 agonism may contribute to an enhanced anti-inflammatory effect compared to a selective CysLT1R antagonist.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup, cell lines, and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Gpbar1-IN-3 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1-IN-3 is a synthetic small molecule that exhibits a dual mechanism of action, functioning as a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and as an antagonist for the cysteinyl leukotriene receptor 1 (CysLT1R). This unique pharmacological profile makes it a valuable tool for investigating the roles of these two receptors in a variety of physiological and pathological processes. GPBAR1 is a key regulator of metabolic homeostasis and inflammation, while CysLT1R is critically involved in inflammatory and allergic responses. The ability of this compound to modulate both pathways simultaneously opens new avenues for research in areas such as metabolic diseases, inflammatory disorders, and oncology.
These application notes provide detailed protocols for the preparation, storage, and use of this compound in common research applications, based on available data and established methodologies for similar compounds.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 321.41 g/mol | [1] |
| Chemical Formula | C₂₁H₂₃NO₂ | [1] |
| Appearance | Crystalline solid | General |
| GPBAR1 Agonist Activity (EC₅₀) | 0.17 µM | [1] |
| CysLT1R Antagonist Activity | Potent antagonist activity demonstrated | [1] |
| Solubility | Soluble in DMSO | General |
| Storage Temperature | -20°C or -80°C for long-term storage | General |
Preparation and Storage of this compound
Proper preparation and storage of this compound are crucial for maintaining its stability and activity.
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 3.21 mg, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials to minimize freeze-thaw cycles.
Storage Recommendations
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability. When stored properly, stock solutions in DMSO are typically stable for several months.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution with the appropriate cell culture medium or buffer. It is not recommended to store aqueous solutions for extended periods due to the potential for hydrolysis and precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the activity of this compound.
In Vitro GPBAR1 Agonist Activity Assessment (cAMP Assay)
Activation of GPBAR1, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) levels. A cAMP assay is a direct method to measure the agonistic activity of this compound.
Materials:
-
HEK293 cells stably expressing human GPBAR1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., a known GPBAR1 agonist like lithocholic acid)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Protocol:
-
Cell Seeding: Seed the GPBAR1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free cell culture medium containing a PDE inhibitor (e.g., 500 µM IBMX). Also prepare dilutions of the positive control and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes to 1 hour), as determined by optimization experiments.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vitro CysLT1R Antagonist Activity Assessment (Calcium Flux Assay)
Activation of CysLT1R, a Gq-coupled receptor, leads to an increase in intracellular calcium levels. An antagonist will block this effect.
Materials:
-
Cells expressing CysLT1R (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
CysLT1R agonist (e.g., LTD₄)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
A fluorescence plate reader capable of kinetic reads
Protocol:
-
Cell Seeding: Seed the CysLT1R-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM with probenecid in a suitable buffer like HBSS) for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add different concentrations of this compound (or a known CysLT1R antagonist as a positive control) to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the CysLT1R agonist (e.g., LTD₄ at its EC₈₀ concentration) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the calcium influx. Calculate the inhibition of the agonist-induced calcium signal by this compound at each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
Signaling Pathways
This compound's dual activity allows for the simultaneous modulation of two distinct signaling pathways.
GPBAR1 Signaling Pathway
Upon agonist binding, GPBAR1 couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is known to have anti-inflammatory effects, in part by inhibiting the NF-κB pathway.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Gpbar1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1, also known as TGR5 or M-BAR, is a G protein-coupled receptor (GPCR) that is activated by bile acids.[1][2] It is expressed in various cell types, including immune cells such as monocytes and macrophages.[3][4] Activation of Gpbar1 has been shown to play a crucial role in regulating inflammation and metabolism. Gpbar1 signaling is primarily mediated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade can influence a variety of downstream pathways, including the inhibition of the pro-inflammatory NF-κB pathway and modulation of cytokine production.
Gpbar1-IN-3 is a potent and selective agonist of Gpbar1, with a reported EC50 of 0.17 μM. It also exhibits antagonist activity at the cysteinyl leukotriene receptor 1 (CysLT1R). The dual activity of this compound makes it a valuable tool for investigating the therapeutic potential of modulating these pathways in inflammatory and metabolic diseases.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, with a focus on immunophenotyping, intracellular cytokine analysis, and macrophage polarization.
Data Presentation
Table 1: Immunophenotypic Analysis of Human PBMCs after this compound Treatment
| Cell Population | Marker | Vehicle Control (% of Live Cells) | This compound (1 µM) (% of Live Cells) |
| Monocytes | CD14+ | 25.4 ± 3.1 | 24.9 ± 2.8 |
| T-Helper Cells | CD3+CD4+ | 45.2 ± 5.5 | 44.8 ± 5.1 |
| Cytotoxic T-Cells | CD3+CD8+ | 20.1 ± 2.9 | 20.5 ± 3.2 |
| B-Cells | CD19+ | 8.5 ± 1.2 | 8.7 ± 1.4 |
| NK Cells | CD3-CD56+ | 10.3 ± 1.8 | 10.1 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments. Human Peripheral Blood Mononuclear Cells (PBMCs) were treated with this compound or vehicle (DMSO) for 24 hours.
Table 2: Effect of this compound on LPS-Induced Intracellular Cytokine Production in Human Monocytes
| Cytokine | Vehicle Control (% Positive Cells) | This compound (1 µM) (% Positive Cells) | Fold Change |
| TNF-α | 45.8 ± 4.2 | 22.1 ± 3.5 | -2.07 |
| IL-12 | 30.2 ± 3.1 | 14.5 ± 2.8 | -2.08 |
| IL-10 | 15.6 ± 2.5 | 28.9 ± 3.1 | +1.85 |
Data are presented as mean ± standard deviation from three independent experiments. Isolated human CD14+ monocytes were pre-treated with this compound or vehicle for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours in the presence of a protein transport inhibitor.
Table 3: this compound Promotes M2 Macrophage Polarization
| Macrophage Phenotype | Markers | Vehicle Control (% of CD11b+ cells) | This compound (1 µM) (% of CD11b+ cells) |
| M1-like | CD86+ | 35.2 ± 3.8 | 18.9 ± 2.9 |
| M2-like | CD206+ | 12.5 ± 2.1 | 38.7 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments. Human monocyte-derived macrophages were treated with this compound or vehicle for 48 hours.
Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs
This protocol describes the analysis of major immune cell populations in human PBMCs following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
DMSO (Vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56)
-
Live/Dead fixable viability stain
-
FACS tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Add this compound to the desired final concentration (e.g., 0.1, 1, 10 µM).
-
Add an equivalent volume of DMSO to the control wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in PBS and stain with a Live/Dead fixable viability dye for 20 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
Block Fc receptors for 10 minutes at 4°C.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single cells for analysis.
-
Quantify the percentage of each immune cell subset.
-
Protocol 2: Intracellular Cytokine Staining in Monocytes
This protocol details the measurement of intracellular cytokine production in human monocytes in response to this compound treatment.
Materials:
-
Isolated human CD14+ monocytes
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
DMSO (Vehicle control)
-
Lipopolysaccharide (LPS)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
FACS Buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD14)
-
Live/Dead fixable viability stain
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-12, anti-IL-10)
-
FACS tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture monocytes in complete RPMI-1640 medium.
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Stimulate cells with LPS (100 ng/mL) in the presence of a protein transport inhibitor for 6 hours.
-
-
Cell Staining:
-
Harvest cells and stain for viability and surface markers as described in Protocol 1.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add the intracellular cytokine antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer and acquire data.
-
Gate on live, single, CD14+ cells.
-
Determine the percentage of cells positive for each cytokine.
-
Protocol 3: Macrophage Polarization Assay
This protocol is for analyzing the effect of this compound on the polarization of human monocyte-derived macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs)
-
Macrophage culture medium
-
This compound (dissolved in DMSO)
-
DMSO (Vehicle control)
-
FACS Buffer
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11b, anti-CD86, anti-CD206)
-
Live/Dead fixable viability stain
-
FACS tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture MDMs in appropriate medium.
-
Treat cells with this compound or DMSO for 48-72 hours.
-
-
Cell Staining:
-
Harvest cells and perform viability and surface marker staining as described in Protocol 1. Use antibodies specific for macrophage markers and polarization states.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single, CD11b+ cells.
-
Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers to determine the polarization state.
-
Visualizations
Caption: Gpbar1 signaling pathway activated by this compound.
Caption: General workflow for flow cytometry analysis.
Caption: Logic of this compound-induced macrophage polarization.
References
- 1. iris.unina.it [iris.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Gpbar1-IN-3 as a Dual Modulator of GPBAR1 and CysLT1R
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gpbar1-IN-3 (also known as Compound 14) is a potent and selective research compound that exhibits a unique dual-activity profile. It functions as a G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonist and a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist.[1] GPBAR1 and CysLT1R are G protein-coupled receptors (GPCRs) that play significant roles in modulating inflammatory and metabolic processes. While GPBAR1 activation is generally associated with anti-inflammatory and metabolically favorable effects, CysLT1R activation by its endogenous ligands (cysteinyl leukotrienes like LTD4) promotes pro-inflammatory responses.[2][3][4] The ability of this compound to simultaneously activate a beneficial pathway while blocking a detrimental one makes it a valuable tool for investigating the interplay between these signaling cascades in various disease models, particularly those with inflammatory and metabolic components such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and inflammatory bowel disease.[3]
These application notes provide an overview of the signaling pathways affected by this compound and detailed protocols for its use in combination with other research compounds to characterize its dual activity in vitro.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Compound | Target | Assay Type | Potency (EC₅₀/IC₅₀) | Cell Line | Reference |
| This compound | GPBAR1 | Agonist Activity | EC₅₀ = 0.17 µM | HEK-293T (presumed) | |
| This compound | CysLT1R | Antagonist Activity | Not specified | Not specified |
Note: Detailed antagonist potency (IC₅₀) and the specific cell lines used for this compound characterization are based on the primary literature for this class of compounds.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the dual mechanism of action of this compound. It simultaneously activates the GPBAR1 pathway, leading to increased cAMP and subsequent anti-inflammatory effects, while blocking the CysLT1R pathway, preventing calcium mobilization and pro-inflammatory signaling.
Caption: Dual signaling pathways modulated by this compound.
Experimental Workflow
This diagram outlines a typical workflow for evaluating the anti-inflammatory effects of this compound in combination with an inflammatory stimulus like Lipopolysaccharide (LPS) in a macrophage cell line.
Caption: Workflow for in vitro anti-inflammatory testing.
Experimental Protocols
The following protocols are designed to enable researchers to characterize the dual activity of this compound.
Protocol 1: GPBAR1 Agonist Activity Assessment via cAMP Measurement
This protocol measures the ability of this compound to stimulate intracellular cyclic adenosine monophosphate (cAMP) production, a hallmark of GPBAR1 activation.
Materials:
-
HEK-293T cells transiently or stably expressing human GPBAR1
-
Assay medium: HBSS with 10 mM HEPES, pH 7.4
-
This compound
-
Positive control: Taurolithocholic acid (TLCA) or other known GPBAR1 agonist
-
cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based kits)
-
White, opaque 96-well or 384-well microplates
-
Luminometer or fluorescence plate reader compatible with the chosen cAMP kit
Procedure:
-
Cell Seeding: Seed GPBAR1-expressing HEK-293T cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay medium to create a dose-response curve (e.g., from 100 µM to 0.1 nM). Also, prepare dilutions of the positive control (e.g., TLCA, with an expected EC₅₀ of ~0.3 µM).
-
Assay Execution:
-
Carefully remove the culture medium from the cells.
-
Add the appropriate volume of prepared cAMP detection reagent and equilibration buffer to the cells, according to the manufacturer's protocol.
-
Add the diluted this compound, positive control, or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 15-60 minutes).
-
-
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data against the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a four-parameter logistic equation to fit the dose-response curve and determine the EC₅₀ value.
-
Protocol 2: CysLT1R Antagonist Activity via Calcium Mobilization Assay
This protocol determines the ability of this compound to inhibit calcium mobilization induced by a CysLT1R agonist, such as Leukotriene D₄ (LTD₄).
Materials:
-
HEK-293 or CHO cells stably expressing human CysLT1R
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for dye solubilization)
-
This compound
-
CysLT1R agonist: Leukotriene D₄ (LTD₄)
-
Positive control antagonist: Montelukast or Zafirlukast
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed CysLT1R-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control antagonist in assay buffer. Prepare a solution of LTD₄ at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Assay Execution:
-
After incubation, wash the cells once with 150 µL/well of assay buffer. Add 80 µL/well of fresh assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Program the instrument to first add the antagonist (this compound or control) to the wells.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
After a short pre-incubation (e.g., 10-15 minutes), automatically inject the LTD₄ solution.
-
Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of LTD₄ alone.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: In Vitro Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and pre-treat the cells with the diluted this compound or vehicle (DMSO, final concentration ≤ 0.1%) for 1 hour.
-
-
Inflammatory Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells with no LPS and wells with LPS + vehicle.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates briefly to pellet any detached cells. Carefully collect the cell-free supernatants and store them at -20°C until analysis.
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS + vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ for cytokine suppression.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and orally active dual GPBAR1/CysLT1R modulator for the treatment of metabolic fatty liver disease [folia.unifr.ch]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Gpbar1 in Gpbar1-IN-3 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1, also known as TGR5 or M-BAR, is a G protein-coupled receptor (GPCR) that functions as a cell surface receptor for bile acids.[1][2] The activation of Gpbar1 is implicated in a variety of physiological processes, including the regulation of energy homeostasis, glucose metabolism, and inflammatory responses.[3][4] Gpbar1 activation by bile acids leads to the production of intracellular cAMP and the activation of the MAP kinase signaling pathway.[3] This receptor is expressed in various tissues, with high levels found in the gallbladder, ileum, colon, spleen, and macrophages. Given its role in diverse signaling pathways and its potential as a therapeutic target, studying the expression and localization of Gpbar1 in tissues is crucial.
Gpbar1-IN-3 is a chemical probe for Gpbar1. These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Gpbar1 in formalin-fixed, paraffin-embedded (FFPE) tissues, particularly in the context of treatment with this compound. The following sections include information on the Gpbar1 signaling pathway, a comprehensive IHC protocol, and guidance on data presentation.
Gpbar1 Signaling Pathway
Gpbar1 activation initiates a cascade of intracellular events. Upon binding of an agonist, such as a bile acid, Gpbar1 couples to a Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger that can modulate various downstream effectors. Furthermore, Gpbar1 signaling can influence other pathways, including the MAP kinase pathway, and has been shown to antagonize pro-inflammatory signaling pathways such as NF-κB and STAT3.
Caption: Gpbar1 Signaling Pathway.
Data Presentation
Quantitative analysis of Gpbar1 staining intensity can provide valuable insights into the effects of this compound treatment. The following table is a hypothetical example demonstrating how to present such data. Staining intensity can be scored semi-quantitatively (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong staining).
| Treatment Group | N | Gpbar1 Staining Intensity (Mean ± SD) | Percentage of Gpbar1-Positive Cells (Mean ± SD) |
| Vehicle Control | 10 | 2.8 ± 0.4 | 85 ± 7% |
| This compound (10 mg/kg) | 10 | 1.2 ± 0.3 | 42 ± 9% |
| This compound (30 mg/kg) | 10 | 0.5 ± 0.2 | 18 ± 5% |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Experimental Protocol: Immunohistochemistry for Gpbar1 in FFPE Tissues
This protocol provides a general guideline for the immunohistochemical staining of Gpbar1 in formalin-fixed, paraffin-embedded tissues. Optimization may be required for specific tissue types and antibodies.
Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary Antibody: Anti-Gpbar1 antibody (diluted in blocking buffer)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 80% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and apply the diluted anti-Gpbar1 primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply the biotinylated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply the Streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply the DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow
Caption: IHC Staining Workflow.
References
Troubleshooting & Optimization
Gpbar1-IN-3 Luciferase Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Gpbar1-IN-3 luciferase assays.
Frequently Asked Questions (FAQs)
Q1: What is Gpbar1 and what is its signaling pathway?
Gpbar1, also known as TGR5 or M-BAR, is a G protein-coupled receptor (GPCR) that is activated by bile acids.[1] Upon activation, Gpbar1 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This cAMP increase can then activate Protein Kinase A (PKA) and other downstream effectors, leading to the modulation of various cellular processes. Gpbar1 activation has been shown to antagonize signaling pathways such as NF-κB and STAT3.[3][4]
Q2: What is this compound and is it an agonist or antagonist?
This compound is a specific modulator of the Gpbar1 receptor. While the search results provide extensive information on Gpbar1 agonists and their effects, the specific classification of this compound as an agonist or antagonist is not explicitly detailed in the provided search results. Typically, in a luciferase reporter assay designed to measure Gpbar1 activation, an agonist would increase the luciferase signal, while an antagonist would block the signal increase induced by an agonist.
Q3: What is the principle of a luciferase reporter assay for Gpbar1?
A luciferase reporter assay is a common method to study the activation of signaling pathways like the one initiated by Gpbar1. In this setup, cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with cAMP response elements (CRE). When Gpbar1 is activated by an agonist, the resulting increase in intracellular cAMP leads to the activation of transcription factors that bind to the CRE, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is proportional to the level of Gpbar1 activation.
Troubleshooting Guide
Issue 1: Low or No Luminescence Signal
A weak or absent signal is a frequent issue in luciferase assays. This can stem from several factors related to the cells, reagents, or the experimental procedure itself.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use a positive control plasmid (e.g., CMV promoter driving luciferase) to check transfection efficiency. Ensure high-quality, endotoxin-free plasmid DNA. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not overgrown. Optimal cell density at the time of assay is crucial. |
| Inactive or Degraded Reagents | Use fresh luciferase assay reagents. Reconstitute the luciferin substrate immediately before use and protect it from light. Avoid multiple freeze-thaw cycles of reagents. |
| Insufficient Gpbar1 Expression | If using a cell line with low endogenous Gpbar1 expression, consider transfecting a Gpbar1 expression plasmid alongside the reporter construct. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. |
| Weak Promoter in Reporter Construct | If possible, use a reporter construct with a stronger promoter or multiple copies of the response element. |
| Inappropriate Incubation Times | Optimize the incubation time after transfection (typically 24-48 hours) and after treatment with this compound. |
| Luminometer Settings | Ensure the luminometer is set to the correct reading mode (luminescence) and use an appropriate integration time (e.g., 0.5-1 second per well). |
Issue 2: High Background Signal
High background can mask the specific signal from Gpbar1 activation, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Reagent Autoluminescence | Prepare fresh buffers and media. Include "no-cell" and "no-plasmid" controls to assess background from reagents and plates. |
| Cellular Autofluorescence/Autoluminescence | Use a cell line known to have low intrinsic background. |
| Contamination | Ensure aseptic techniques to prevent microbial contamination, which can produce light. Use fresh, sterile reagents. |
| Inappropriate Assay Plates | Use solid white, opaque plates for luminescence measurements to maximize signal and minimize well-to-well crosstalk. |
| High Basal Gpbar1 Activity | Some cell lines may have high basal activity of the Gpbar1 pathway. Test different cell lines if possible. |
| High Luciferase Expression | If the basal signal from the reporter is too high, consider reducing the amount of reporter plasmid used for transfection. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and master mixes for adding reagents to ensure consistency across wells. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and careful pipetting when seeding cells into the plate. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Non-uniform Temperature or CO2 | Ensure even temperature and CO2 distribution in the incubator. Allow plates to equilibrate to room temperature before adding reagents and reading luminescence. |
| Reagent Instability | Prepare and use reagents fresh. If using an injector-equipped luminometer, it can improve consistency by ensuring rapid and uniform reagent addition. |
Experimental Protocols
Dual-Luciferase Reporter Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate at 37°C and 5% CO2 overnight.
-
-
Transfection:
-
Prepare a transfection mix containing the Gpbar1-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) at a ratio of approximately 10:1.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the transfection medium and add the medium containing this compound to the cells.
-
Include appropriate controls: vehicle control (e.g., DMSO), a known Gpbar1 agonist as a positive control, and an untreated control.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the treatment medium and gently wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Program the luminometer to inject the firefly luciferase substrate and measure the luminescence (first reading).
-
Then, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, and measure the luminescence (second reading).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well by calculating the ratio (Firefly RLU / Renilla RLU).
-
Plot the normalized luminescence values against the concentration of this compound.
-
Visualizations
Gpbar1 Signaling Pathway
Caption: Simplified Gpbar1 signaling pathway leading to gene expression.
Luciferase Assay Experimental Workflow
Caption: General experimental workflow for a Gpbar1 luciferase reporter assay.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common luciferase assay issues.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 4. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Gpbar1-IN-3 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gpbar1-IN-3, a synthetic agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This guide will help you identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a selective agonist for GPBAR1. Upon binding, it activates the receptor, which is a Gs alpha subunit-coupled G protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] The subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC) mediates the downstream cellular responses.[2]
Q2: What are the known downstream signaling pathways of GPBAR1 activation?
A2: Activation of GPBAR1 by an agonist like this compound can trigger several downstream pathways, including:
-
cAMP/PKA/CREB Pathway: Increased cAMP activates PKA, which can then phosphorylate and activate the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of various genes.[2]
-
NF-κB Pathway Inhibition: GPBAR1 activation has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. This can occur through PKA-dependent mechanisms that interfere with the translocation of NF-κB to the nucleus.
-
STAT3 Signaling Antagonism: In some cell types, GPBAR1 activation can inhibit the STAT3 signaling pathway by suppressing STAT3 phosphorylation and its transcriptional activity.
-
EGFR Transactivation: GPBAR1 can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the ERK1/2 signaling pathway.
Q3: In which tissues is GPBAR1 typically expressed?
A3: GPBAR1 exhibits a wide tissue distribution, with notable expression in the intestine (enteroendocrine L-cells, enteric neurons), gallbladder, liver (Kupffer cells, sinusoidal endothelial cells, cholangiocytes), adipose tissue (brown and white), skeletal muscle, and various immune cells, including monocytes and macrophages. Its expression is notably low or absent in hepatocytes.
Troubleshooting Guide: Potential Off-Target Effects
Researchers may encounter unexpected experimental outcomes when using this compound. This guide provides a structured approach to troubleshooting these potential off-target effects.
Issue 1: Observed cellular response is inconsistent with known GPBAR1 signaling.
-
Possible Cause: The observed effect may be due to this compound acting on a different receptor or signaling pathway.
-
Troubleshooting Steps:
-
Confirm GPBAR1 expression: Verify the expression of GPBAR1 in your experimental cell line or tissue using qPCR or Western blot.
-
Use a GPBAR1 antagonist: Co-treatment with a known GPBAR1 antagonist should reverse the effects of this compound if they are on-target.
-
Employ GPBAR1 knockout/knockdown models: If available, use cells or tissues where the GPBAR1 gene is knocked out or its expression is silenced (e.g., with siRNA). This compound should have no effect in these models if it is acting specifically through GPBAR1.
-
Measure cAMP levels: Directly measure intracellular cAMP levels after treatment with this compound. A dose-dependent increase in cAMP would be consistent with on-target GPBAR1 activation.
-
Issue 2: Unexpected changes in inflammatory responses.
-
Possible Cause: While GPBAR1 activation is generally anti-inflammatory, the net effect can be cell-type and context-dependent. Off-target effects on other inflammatory pathways are also possible.
-
Troubleshooting Steps:
-
Profile cytokine secretion: Use a multiplex immunoassay to get a broad picture of the cytokines and chemokines that are being modulated. Compare this profile to that of other known GPBAR1 agonists.
-
Investigate NF-κB and STAT3 pathways: Perform Western blots to assess the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and STAT3 pathways.
-
Consider macrophage polarization: If working with macrophages, assess markers of M1 (pro-inflammatory) and M2 (anti-inflammatory) polarization. GPBAR1 agonists have been shown to promote a shift towards the M2 phenotype.
-
Issue 3: Effects on cell proliferation or apoptosis are observed.
-
Possible Cause: GPBAR1 signaling can influence cell proliferation and survival. However, these effects could also arise from off-target interactions.
-
Troubleshooting Steps:
-
Assess EGFR/ERK signaling: Given the link between GPBAR1 and EGFR transactivation, examine the phosphorylation status of EGFR and ERK1/2.
-
Perform a broad kinase inhibitor screen: If off-target kinase activity is suspected, a screen against a panel of kinases could help identify unintended targets.
-
Use a structurally unrelated GPBAR1 agonist: Compare the effects of this compound with a different, structurally distinct GPBAR1 agonist. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
-
Quantitative Data Summary
The following table summarizes the potency of various endogenous and synthetic GPBAR1 ligands. This can be used as a reference to benchmark the expected effective concentration of a potent agonist.
| Ligand | Type | EC50 | Reference |
| Taurolithocholic acid (TLCA) | Endogenous Bile Acid | ~0.3 µM | |
| Lithocholic acid (LCA) | Endogenous Bile Acid | ~0.5 µM | |
| Deoxycholic acid (DCA) | Endogenous Bile Acid | ~0.5-1 µM | |
| INT-777 | Synthetic Agonist | ~0.82 µM | |
| BAR501 | Synthetic Agonist | Not specified | |
| Ciprofloxacin | Identified Ligand | ~8 µM |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol describes how to measure intracellular cAMP levels in response to this compound treatment.
-
Cell Plating: Plate cells expressing GPBAR1 (e.g., CHO-TGR5, HEK293-TGR5) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-45 minutes).
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Off-Target Selectivity Screening
A general approach to assess the selectivity of this compound.
-
Target Panel Selection: Choose a panel of receptors, ion channels, and enzymes for screening. This panel should include receptors that are structurally related to GPBAR1 or are known to be promiscuous targets. A standard panel from a contract research organization (CRO) can be utilized.
-
Binding Assays: For receptor targets, radioligand binding assays are commonly used to determine if this compound competes with a known ligand for the receptor's binding site.
-
Enzyme Inhibition Assays: For enzyme targets, functional assays that measure the enzyme's activity in the presence of this compound are performed.
-
Concentration: A standard screening concentration is typically 10 µM.
-
Data Interpretation: Significant inhibition or activation (often >50%) of any target in the panel at the screening concentration warrants further investigation with full dose-response curves to determine the IC50 or EC50 for the off-target interaction.
Visualizations
Caption: Canonical GPBAR1 signaling pathway initiated by an agonist.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Gpbar1-IN-3 stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Gpbar1-IN-3 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound, also known as Compound 14, is a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist and a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. For optimal stability, it is recommended to store the solid compound at room temperature in the continental United States; however, storage conditions may vary in other locations. Always refer to the Certificate of Analysis for specific storage guidelines.
Q2: What are the primary pathways through which this compound might degrade in solution?
While specific degradation studies on this compound are not publicly available, based on its chemical structure which contains ether linkages, a quinoline ring, and a tertiary amine, potential degradation pathways include:
-
Hydrolysis: The ether linkages in the molecule could be susceptible to cleavage under acidic conditions.
-
Oxidation: The aromatic quinoline ring system can be prone to oxidation, potentially initiated by light, heat, or trace metal impurities. This can lead to the formation of hydroxylated byproducts.
-
Photodegradation: Exposure to light, particularly UV light, may lead to the degradation of the quinoline moiety.
Q3: How can I prepare a stable stock solution of this compound?
To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, follow these recommendations:
-
Use a dry, clean vial.
-
Weigh the compound accurately in a controlled environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Ensure the compound is fully dissolved by gentle vortexing or sonication in a water bath.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.
Q4: For how long can I store the this compound stock solution?
The long-term stability of this compound in solution has not been extensively documented. It is best practice to prepare fresh stock solutions for critical experiments. For routine use, it is recommended to use aliquots of a frozen stock solution within a few weeks to a month. Always visually inspect the solution for any signs of precipitation or color change before use.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments involving this compound, potentially related to its stability and degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected agonist activity | Degradation of this compound in stock solution: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Aliquot the new stock solution into single-use vials and store at -80°C, protected from light. 3. Perform a concentration-response curve with the new stock to verify its potency. |
| Degradation in working solution: The compound may be unstable in the aqueous buffer used for the experiment, especially at certain pH values or after prolonged incubation at physiological temperatures. | 1. Minimize the time the compound spends in aqueous buffer before being added to the assay. Prepare working solutions immediately before use. 2. Evaluate the stability of this compound in your specific assay buffer by incubating it for the duration of your experiment and then analyzing for degradation using HPLC. 3. Consider using a buffer with a pH known to be less harsh on ether linkages (e.g., closer to neutral). | |
| Precipitation of the compound in aqueous buffer | Poor solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation, especially at higher concentrations. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is as high as permissible without affecting the biological system (typically ≤0.5%). 2. Consider the use of a non-ionic surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01%) in the assay buffer to improve solubility. 3. Visually inspect all solutions for precipitation before adding them to the assay. If precipitation is observed, sonicate the solution briefly or prepare a fresh, lower concentration solution. |
| High background signal or off-target effects | Presence of degradation products: Degradation products of this compound may have their own biological activity or interfere with the assay detection method. | 1. Confirm the purity of your this compound stock solution using an analytical technique like HPLC. 2. If degradation is suspected, purify the compound or obtain a new, high-purity batch. 3. Include appropriate vehicle controls in your experiments to assess the background signal. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound solid compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
2. Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Dilute the stock solution into the aqueous buffer of interest to the final desired concentration for the stability study (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the this compound parent compound over time.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Visualizations
Caption: GPBAR1 signaling pathway activated by this compound.
Caption: Workflow for assessing compound stability in solution.
Technical Support Center: Improving the In Vivo Delivery of Gpbar1-IN-3
Welcome to the technical support center for Gpbar1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful in vivo delivery of this novel G protein-coupled bile acid receptor 1 (Gpbar1) inhibitor. Due to the limited aqueous solubility common to small molecule inhibitors of this class, this guide focuses on strategies to enhance bioavailability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5. Gpbar1 is a cell surface receptor for bile acids that, upon activation, stimulates intracellular cyclic AMP (cAMP) production.[1] This signaling cascade is involved in various physiological processes, including energy metabolism, inflammation, and glucose homeostasis.[2][3] By inhibiting Gpbar1, this compound allows for the investigation of the therapeutic potential of blocking this pathway in various disease models.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: Like many small molecule inhibitors, this compound is presumed to be a hydrophobic compound with low aqueous solubility. This property can lead to several challenges in animal studies, including:
-
Poor oral bioavailability: Limited dissolution in the gastrointestinal tract can significantly reduce absorption into the bloodstream.
-
High variability in plasma concentrations: Inconsistent absorption can lead to wide variations in drug exposure between individual animals, compromising the reliability of study results.
-
Precipitation upon administration: The compound may precipitate out of the dosing vehicle when introduced into an aqueous physiological environment.
-
Rapid metabolism: The compound may be quickly cleared from the body, requiring frequent dosing or specialized formulations.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
A3: For a hydrophobic compound like this compound, a systematic approach to formulation is crucial. Initial strategies should focus on improving solubility and dissolution.[4] Recommended starting points include:
-
Co-solvent systems: Utilizing a mixture of a primary solvent in which the compound is soluble (e.g., DMSO, ethanol) and a vehicle that is well-tolerated by the animal (e.g., polyethylene glycol, saline).
-
Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[5]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.
A summary of potential vehicle components is provided in the table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in dosing vehicle | Exceeding the solubility limit of this compound in the chosen vehicle. | - Determine the solubility of this compound in various individual and mixed solvents. - Gently warm the vehicle during preparation. - Prepare the formulation fresh before each use. |
| High variability in plasma concentrations between animals | - Inconsistent oral gavage technique. - Food effects influencing absorption. - Inadequate formulation leading to variable dissolution. | - Ensure all personnel are properly trained in oral gavage. - Standardize the fasting and feeding schedule of the animals. - Optimize the formulation to ensure complete dissolution and stability (e.g., use of surfactants, micronization). |
| Low or undetectable plasma levels of this compound | - Poor absorption due to low solubility. - Rapid first-pass metabolism in the liver. - Incorrect route of administration for the chosen formulation. | - Employ a bioavailability-enhancing formulation such as a SEDDS or a solid dispersion. - Consider an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism. - Co-administer with a known inhibitor of relevant metabolic enzymes (use with caution and proper justification). |
| Observed toxicity or adverse effects | - Off-target effects of the compound. - Toxicity of the formulation vehicle. - Compound precipitating in vivo, causing local irritation or emboli. | - Conduct in vitro safety profiling to assess off-target activities. - Perform a vehicle toxicity study in a small cohort of animals. - Ensure the formulation is a clear solution or a stable, fine suspension before administration. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a compound like this compound to guide formulation development. Note: These values are illustrative and should be experimentally determined for the specific batch of this compound being used.
| Parameter | Vehicle | Value | Notes |
| Aqueous Solubility | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µg/mL | Indicates the need for solubility enhancement. |
| Solubility in Organic Solvents | DMSO | > 50 mg/mL | Good for stock solution preparation. |
| Ethanol | ~10 mg/mL | Can be used as a co-solvent. | |
| Recommended Oral Formulation | 10% DMSO, 40% PEG400, 50% Saline | Up to 5 mg/mL | A common starting formulation for oral administration in rodents. |
| Recommended IP Formulation | 5% DMSO, 95% Saline with 0.5% Tween® 80 | Up to 2 mg/mL | Tween® 80 helps to maintain solubility and prevent precipitation. |
| Hypothetical Oral Bioavailability | Simple Suspension in Water | < 5% | Highlights the need for advanced formulations. |
| Optimized SEDDS Formulation | > 40% | Demonstrates the potential for significant improvement with proper formulation. |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Formulation (Co-solvent System)
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentration that is 10 times the final desired concentration (e.g., for a final concentration of 2 mg/mL, dissolve in a volume of DMSO to make a 20 mg/mL solution).
-
Vortex until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG400 and saline.
-
Slowly add the this compound/DMSO solution to the PEG400/saline vehicle while vortexing to ensure rapid and complete mixing.
-
Visually inspect the final formulation for any signs of precipitation. It should be a clear solution.
-
Prepare the formulation fresh daily and store at room temperature, protected from light, until administration.
Protocol 2: In Vivo Administration via Oral Gavage in Mice
-
Acclimate the mice to the handling and gavage procedure for several days prior to the study.
-
Fast the mice for 4-6 hours before dosing to ensure an empty stomach, which can reduce variability in absorption.
-
Calculate the required dose volume for each mouse based on its body weight and the concentration of the this compound formulation. A typical oral gavage volume for a mouse is 5-10 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle to gently administer the formulation directly into the stomach.
-
Monitor the animals closely for any signs of distress during and after the procedure.
-
Provide access to food and water ad libitum after a set period post-dosing, as dictated by the experimental design.
Visualizations
Gpbar1 Signaling Pathway
Caption: Gpbar1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo study with this compound.
References
- 1. G-Protein-coupled Bile Acid Receptor 1 (GPBAR1, TGR5) agonists reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype - OAK Open Access Archive [oak.novartis.com]
- 2. Structural basis of GPBAR activation and bile acid recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gpbar1-IN-3 Interference with Assay Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the G protein-coupled bile acid receptor 1 (GPBAR1) modulator, Gpbar1-IN-3, in their experiments. The following information is designed to help identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the common ways a small molecule like this compound can interfere with a biochemical or cell-based assay?
A1: Small molecules can interfere with assays through various mechanisms, leading to false-positive or false-negative results. It is crucial to identify these artifacts early to avoid misinterpretation of data.[1] The primary modes of interference include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1][2]
-
Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal.[1]
-
Colored Compounds: In absorbance-based assays, colored compounds can interfere with optical density measurements.[1]
-
-
Chemical Reactivity: The compound may chemically react with assay components, such as the target protein, substrates, or detection reagents.
-
Colloidal Aggregation: At certain concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.
-
Luciferase Inhibition: In luminescence-based reporter assays, the compound may directly inhibit the luciferase enzyme, leading to a false-negative or, in some cases, a false-positive result due to enzyme stabilization.
Q2: My compound, this compound, is active in my primary screening assay. How can I be sure it's a genuine hit?
A2: Observing activity in a primary screen is the first step. To validate this "hit," a series of counter-assays and orthogonal assays should be performed to rule out common interference mechanisms. A genuine hit should demonstrate activity in multiple, mechanistically distinct assays. A suggested workflow for triaging initial hits is outlined below.
Q3: What is an orthogonal assay and why is it important?
A3: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or methodology. For example, if your primary screen was a fluorescence-based assay for GPBAR1 activation, an orthogonal assay could be a label-free method, such as surface plasmon resonance (SPR), to measure direct binding of this compound to the receptor. Using orthogonal assays is critical for confirming that the observed activity is not an artifact of the primary assay's detection method.
GPBAR1 Signaling Pathway
Activation of GPBAR1 by an agonist leads to the activation of Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and various cellular responses.
Troubleshooting Guide
A. Fluorescence-Based Assays (e.g., cAMP Assays, Calcium Flux)
Q4: I am seeing a dose-dependent increase in signal in my fluorescence-based assay, even in my no-target control wells. What could be the cause?
A4: This is a classic symptom of autofluorescence . The compound itself is fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
Troubleshooting Protocol: Autofluorescence Check
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.
Q5: My fluorescence signal is lower than expected, or I am seeing inhibition where I expect activation. What could be happening?
A5: This could be due to fluorescence quenching . The compound may be absorbing the excitation light or the emitted light from your fluorescent probe.
Troubleshooting Protocol: Quenching Check
-
Run your assay as usual to generate a positive control signal with your fluorescent probe.
-
In a separate set of wells, add this compound at various concentrations to the positive control wells after the signal has been generated.
-
If the fluorescence signal decreases in a concentration-dependent manner upon addition of the compound, this indicates quenching.
| Interference Type | Typical Observation | Confirmation Method |
| Autofluorescence | Increased signal in absence of target | Measure fluorescence of compound alone |
| Fluorescence Quenching | Decreased signal | Add compound to a pre-existing signal |
B. Luminescence-Based Assays (e.g., Luciferase Reporter Assays)
Q6: My luciferase reporter assay is showing inhibition of the signal. How do I know if this compound is acting on my target or directly on the luciferase enzyme?
A6: Many small molecules are known to directly inhibit luciferase enzymes. To rule this out, you need to perform a luciferase counter-assay.
Troubleshooting Protocol: Luciferase Counter-Assay
-
In a cell-free system, combine purified luciferase enzyme and its substrate.
-
Add this compound at the same concentrations used in your primary assay.
-
Measure the luminescence signal.
-
A concentration-dependent decrease in luminescence indicates direct inhibition of luciferase.
C. General Issues: Non-Specific Inhibition
Q7: My results are showing inhibition, but the dose-response curve is very steep and results are not reproducible. What could be the cause?
A7: These are characteristic signs of inhibition by colloidal aggregation . At higher concentrations, the compound may be forming aggregates that non-specifically sequester and denature proteins in your assay.
Troubleshooting Protocol: Detergent-Based Aggregation Assay
-
Repeat your primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.
-
Compare the dose-response curves with and without the detergent.
-
If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.
| Putative Aggregator Characteristics | |
| Dose-Response Curve | Steep, non-sigmoidal |
| Reproducibility | Often poor |
| Effect of Detergent | Activity is attenuated |
| Mechanism | Non-specific protein sequestration |
Experimental Workflow for Hit Validation
A systematic approach is crucial to validate a hit from a primary screen and rule out assay interference. The following workflow outlines the key steps.
Troubleshooting Decision Tree
When encountering unexpected results, this decision tree can guide your troubleshooting process.
Detailed Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if this compound is inherently fluorescent under the assay conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (identical to the primary assay)
-
Microplate reader with fluorescence detection capabilities
-
Microplates (same type as used in the primary assay, typically black-walled for fluorescence)
Methodology:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your experiment. Include a buffer-only (no compound) control.
-
Dispense the dilutions into the wells of the microplate.
-
Read the plate using the exact same excitation and emission wavelengths and instrument settings (e.g., gain) as your primary assay.
-
Analysis: Subtract the mean fluorescence of the buffer-only control from all wells. If there is a concentration-dependent increase in fluorescence, the compound is autofluorescent.
Protocol 2: Detergent-Based Assay for Aggregation
Objective: To determine if the observed inhibitory activity of this compound is due to the formation of colloidal aggregates.
Materials:
-
All components of your primary biochemical assay (enzyme, substrate, etc.)
-
This compound stock solution
-
Assay buffer
-
Assay buffer containing 0.02% non-ionic detergent (e.g., Triton X-100). This will result in a final concentration of 0.01% in the assay.
-
Microplate reader for your primary assay's readout.
Methodology:
-
Prepare two sets of assay reactions.
-
Set A (No Detergent): Perform your standard assay protocol. Prepare a dose-response curve for this compound in the standard assay buffer.
-
Set B (With Detergent): Perform the assay, but use the assay buffer containing 0.02% Triton X-100 for all dilutions of the compound and other reagents.
-
Incubate both sets of reactions and measure the activity according to your standard protocol.
-
Analysis: Compare the dose-response curves from Set A and Set B. A significant rightward shift or complete loss of inhibitory activity in the presence of detergent (Set B) is strong evidence that this compound is acting via an aggregation-based mechanism.
References
Validation & Comparative
Validating GPBAR1 Agonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of potent G protein-coupled bile acid receptor 1 (GPBAR1) agonists, with a focus on the well-characterized synthetic agonist INT-777. Due to the lack of publicly available information on a compound designated "Gpbar1-IN-3," this document uses INT-777 as a primary example to illustrate the validation process. The principles and methods described herein are applicable to the evaluation of any novel GPBAR1 modulator.
Comparative Analysis of GPBAR1 Agonists
The following table summarizes the in vitro potency of selected GPBAR1 agonists. Potency is a key parameter for comparing the activity of different compounds and is typically expressed as the half-maximal effective concentration (EC50). A lower EC50 value indicates a more potent compound.
| Compound | Type | Target | Assay Type | EC50 |
| INT-777 | Semi-synthetic bile acid derivative | Human GPBAR1 | cAMP Production | 0.82 µM[1] |
| BAR501 | Selective GPBAR1 Agonist | Human GPBAR1 | CRE-luciferase Reporter | 1 µM[2][3][4][5] |
| SB-756050 | Selective TGR5 Agonist | Human TGR5 | Not Specified | 1.3 µM |
| Compound 15 | Non-steroidal Isonicotinamide | Human and Murine GPBAR1 | Not Specified | Potent activity reported |
| ZY12201 | Non-steroidal TGR5 Agonist | Human and Murine TGR5 | cAMP Assay | 57 pM (human), 62 pM (murine) |
| EX00000246 | Non-steroidal TGR5 Agonist | Human TGR5 | AlphaScreen cAMP Assay | 2 nM |
| BIX02694 | Non-steroidal TGR5 Agonist | Human TGR5 | AlphaScreen cAMP Assay | 9 nM |
Key Experimental Protocols for GPBAR1 Activity Validation
Validation of a compound's activity on GPBAR1 typically involves cell-based assays that measure the direct or downstream consequences of receptor activation. The two most common functional assays are the cAMP production assay and the β-arrestin recruitment assay.
cAMP Production Assay
GPBAR1 is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Measuring cAMP levels is a direct way to quantify agonist activity. A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle of HTRF cAMP Assay: This is a competitive immunoassay. A cAMP tracer labeled with a fluorescent acceptor (d2) competes with the cAMP produced by the cells for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP leads to a decrease in the FRET signal.
Detailed Protocol for HTRF cAMP Assay:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing human GPBAR1 in F12 medium.
-
Harvest and resuspend the cells in assay buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Dispense the cell suspension (e.g., 1500 cells/well) into a 384-well low-volume plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compounds (e.g., INT-777) and a reference agonist in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the cells.
-
-
Cell Stimulation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.
-
-
Detection:
-
Add the HTRF detection reagents: first, the cAMP-d2 solution, followed by the anti-cAMP-cryptate solution.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two fluorescence intensities is calculated and used to determine the concentration of cAMP based on a standard curve.
-
β-Arrestin Recruitment Assay
Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited to the receptor, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling. The PathHunter® β-arrestin recruitment assay is a common method to measure this interaction.
Principle of PathHunter® β-Arrestin Assay: This assay is based on enzyme fragment complementation. The GPBAR1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Detailed Protocol for PathHunter® β-Arrestin Assay:
-
Cell Culture and Plating:
-
Use a commercially available cell line co-expressing the ProLink-tagged GPBAR1 and the Enzyme Acceptor-tagged β-arrestin (e.g., from DiscoverX).
-
Plate the cells in a 384-well plate at a density of approximately 5,000 cells per well and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the appropriate cell plating reagent.
-
Add the diluted compounds to the plated cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter detection reagent by mixing the substrate reagent 2 with substrate reagent 1 and cell assay buffer.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescence on a standard plate reader.
-
The resulting signal is used to generate dose-response curves and determine the EC50 of the test compounds.
-
Visualizing GPBAR1 Signaling and Experimental Workflow
To better understand the mechanisms of GPBAR1 activation and the experimental procedures for its validation, the following diagrams are provided.
Caption: GPBAR1 Signaling Pathway.
Caption: Experimental Workflow for GPBAR1 Agonist Validation.
Conclusion
The validation of a compound's activity on GPBAR1 is a critical step in drug discovery. By employing standardized and robust experimental protocols, such as cAMP production and β-arrestin recruitment assays, researchers can obtain reliable and comparable data on the potency and efficacy of novel modulators. This guide provides the necessary framework for these validation studies, using the well-characterized agonist INT-777 as a benchmark for comparison. The presented methodologies and data will aid researchers in the objective assessment of new chemical entities targeting GPBAR1.
References
A Comparative Guide to GPBAR1 Agonists: Gpbar1-IN-3 vs. INT-777
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent G protein-coupled bile acid receptor 1 (GPBAR1) agonists: Gpbar1-IN-3 and INT-777. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to GPBAR1
GPBAR1, also known as TGR5, is a G protein-coupled receptor that is activated by bile acids. It is a key regulator of various physiological processes, including energy homeostasis, glucose metabolism, and inflammation.[1][2] Activation of GPBAR1 stimulates intracellular signaling cascades, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP).[2][3][4] This, in turn, influences downstream pathways such as the CREB and NF-κB signaling, modulating gene expression related to metabolism and inflammation. The therapeutic potential of targeting GPBAR1 has led to the development of several synthetic agonists.
Head-to-Head Comparison: this compound and INT-777
This compound and INT-777 are two widely used synthetic agonists in GPBAR1 research. While both activate the receptor, they exhibit distinct pharmacological profiles.
| Feature | This compound | INT-777 |
| Chemical Class | Non-steroidal | Semi-synthetic bile acid derivative |
| Potency (EC50) | 0.17 µM | 0.82 µM |
| Selectivity | Dual GPBAR1 agonist and CysLT1R antagonist | Selective GPBAR1 agonist |
| Downstream Effects | Activates GPBAR1 signaling; inhibits cysteinyl leukotriene receptor 1 signaling. | Activates GPBAR1 signaling, leading to anti-inflammatory and metabolic effects. |
Chemical Structures
A key differentiator between this compound and INT-777 is their core chemical scaffold.
| Compound | Chemical Structure |
| This compound | N/A |
| INT-777 | ![]() |
Signaling Pathways and Mechanism of Action
Activation of GPBAR1 by agonists like this compound and INT-777 initiates a signaling cascade that plays a crucial role in cellular responses.
GPBAR1-cAMP-CREB Signaling Pathway
Upon agonist binding, GPBAR1 couples to the Gαs protein, activating adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in metabolic regulation.
GPBAR1-Mediated Inhibition of NF-κB Signaling
GPBAR1 activation has been shown to exert anti-inflammatory effects by antagonizing the NF-κB signaling pathway. This is thought to occur through cAMP-dependent mechanisms that ultimately lead to the suppression of NF-κB transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPBAR1 agonist activity. Below are representative protocols for key in vitro assays.
cAMP Measurement Assay
This assay quantifies the production of intracellular cAMP following GPBAR1 activation.
Objective: To determine the potency (EC50) of a test compound in activating GPBAR1.
Materials:
-
HEK293 cells stably expressing human GPBAR1.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compounds (this compound, INT-777) and a reference agonist (e.g., Lithocholic Acid).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Assay buffer and cell lysis buffer.
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture GPBAR1-expressing HEK293 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay as per the kit protocol.
-
Data Analysis: Measure the signal using a microplate reader. Plot the response as a function of compound concentration and determine the EC50 value using a non-linear regression analysis.
NF-κB Reporter Gene Assay
This assay measures the ability of a GPBAR1 agonist to inhibit NF-κB transcriptional activity.
Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on NF-κB signaling.
Materials:
-
Cells co-transfected with a GPBAR1 expression vector and an NF-κB-luciferase reporter vector.
-
Cell culture medium and transfection reagents.
-
Test compounds (this compound, INT-777).
-
An inflammatory stimulus (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the GPBAR1 and NF-κB reporter plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) and determine the inhibitory effect of the compounds on NF-κB activity.
Conclusion
Both this compound and INT-777 are valuable tools for studying GPBAR1 biology. This compound offers higher potency but also modulates CysLT1R, making it a useful probe for investigating the interplay between these two pathways. In contrast, INT-777's selectivity for GPBAR1 makes it a more suitable tool for studies focused specifically on the consequences of GPBAR1 activation. The choice between these agonists will ultimately depend on the specific research question and the experimental context. This guide provides the foundational data and methodologies to aid in this selection process.
References
Gpbar1-IN-3: A Dual-Action Modulator in Efficacy Showdown with Traditional CysLT1R Antagonists
For Immediate Release
In the dynamic landscape of pharmacological research, the quest for more effective and targeted therapeutics is perpetual. A notable advancement in this pursuit is the emergence of dual-target molecules, designed to modulate multiple signaling pathways implicated in disease pathogenesis. One such molecule, Gpbar1-IN-3, a potent and selective G-protein coupled bile acid receptor 1 (GPBAR1) agonist and cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is drawing significant attention. This guide provides a comprehensive comparison of the CysLT1R antagonist efficacy of this compound against established CysLT1R antagonists—Montelukast, Zafirlukast, and Pranlukast—supported by available experimental data and detailed methodologies.
The Dual-Pronged Approach of this compound
This compound represents a novel therapeutic strategy by simultaneously activating GPBAR1 and inhibiting CysLT1R. The activation of GPBAR1, a receptor for secondary bile acids, is known to exert anti-inflammatory effects. Conversely, the antagonism of CysLT1R blocks the pro-inflammatory and bronchoconstrictive actions of cysteinyl leukotrienes. This dual mechanism is hypothesized to offer synergistic benefits, particularly in complex inflammatory and metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The development of this compound and its analogs was born from the observation that some CysLT1R antagonists, like REV5901, also exhibit off-target GPBAR1 agonism.
Comparative Efficacy at the Cysteinyl Leukotriene Receptor 1
A direct head-to-head comparative study quantifying the CysLT1R antagonist potency of this compound against Montelukast, Zafirlukast, and Pranlukast under identical experimental conditions is not yet available in the public domain. However, by compiling data from various in vitro studies, we can construct a comparative overview of their potencies. It is crucial to note that variations in experimental setups, such as cell lines and assay conditions, can influence the reported IC50 values.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound (Compound 2) | CysLT1R | Calcium Mobilization | HEK293 cells expressing human CysLT1R | Data not directly available in comparative format | [1][2] |
| Montelukast | CysLT1R | Radioligand Binding | HEK293 cell membranes expressing human CysLT1R | 4.9 | [1] |
| Zafirlukast | CysLT1R | Radioligand Binding | Not Specified | 1.7 - 17,000 | [3][4] |
| Pranlukast | CysLT1R | Radioligand Binding | Not Specified | 0.8 - 4,300 |
Note: The IC50 values for Zafirlukast and Pranlukast show a wide range, which can be attributed to different assay methodologies and experimental conditions across studies. The CysLT1R antagonist activity of this compound (referred to as compound 2 in a key study) has been confirmed, though a specific IC50 value from a direct comparative study remains to be published.
GPBAR1 Agonist Activity of this compound
In addition to its CysLT1R antagonism, this compound is a potent agonist of GPBAR1.
| Compound | Target | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | GPBAR1 | Luciferase Reporter Assay | HEK-293T cells transfected with GPBAR1 | 0.17 |
This potent agonism at the GPBAR1 receptor is the key differentiator of this compound from traditional CysLT1R antagonists.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing CysLT1R antagonism.
Caption: CysLT1R Signaling Pathway and Antagonist Action.
Caption: GPBAR1 Agonist Signaling Pathway.
Caption: Workflow for CysLT1R Antagonist Calcium Mobilization Assay.
Detailed Experimental Protocols
CysLT1R Antagonist Radioligand Binding Assay (Adapted from Sarau et al., 1999)
This protocol is a generalized procedure for determining the binding affinity of a compound to the CysLT1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing the human CysLT1 receptor.
-
Cells are harvested, washed, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.
-
The final membrane pellet is resuspended in the binding buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the membrane preparation, the radioligand ([³H]LTD₄), and varying concentrations of the unlabeled antagonist (this compound, Montelukast, etc.).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1R antagonist.
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
GPBAR1 Agonist cAMP Assay
This protocol outlines a common method for assessing the agonist activity of a compound at the GPBAR1 receptor.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in an appropriate medium.
-
Cells are transiently transfected with a plasmid encoding human GPBAR1 and a cAMP response element (CRE)-luciferase reporter plasmid.
2. Agonist Treatment:
-
After transfection, the cells are plated in 96-well plates.
-
The cells are then treated with varying concentrations of the test compound (this compound) or a known GPBAR1 agonist (e.g., TLCA) as a positive control.
3. Luciferase Assay:
-
Following an incubation period (e.g., 6-24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
4. Data Analysis:
-
The luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the normalized luciferase activity against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound presents a promising dual-action profile with potent GPBAR1 agonism and CysLT1R antagonism. While direct comparative data for its CysLT1R antagonist activity against market leaders like Montelukast is still emerging, its unique combination of activities warrants further investigation. The synergistic potential of modulating both the GPBAR1 and CysLT1R pathways could offer significant advantages in treating complex inflammatory and metabolic diseases. Future head-to-head studies are essential to definitively position this compound within the therapeutic landscape of CysLT1R antagonists and to fully elucidate the clinical potential of its dual-target mechanism.
References
- 1. Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease [frontiersin.org]
- 4. EXPRESSION AND FUNCTION OF THE BILE ACID RECEPTOR GPBAR1 (TGR5) IN THE MURINE ENTERIC NERVOUS SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to GPBAR1 Antagonists: Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, antagonists, with a focus on their specificity and selectivity. The information presented is intended to assist researchers in selecting the appropriate tools for their studies and to provide valuable insights for those involved in drug development.
Introduction to GPBAR1 (TGR5)
GPBAR1 is a G-protein-coupled receptor that is activated by bile acids. It is involved in various physiological processes, including glucose homeostasis, energy expenditure, and inflammation. As such, it has emerged as a promising therapeutic target for metabolic and inflammatory diseases. The development of selective antagonists is crucial for elucidating the specific roles of GPBAR1 and for the development of targeted therapies.
Comparative Analysis of GPBAR1 Antagonists
This section compares the performance of known GPBAR1 antagonists based on available experimental data. The primary focus is on SBI-115 and its more potent analog, SBI-364. Additionally, the diuretic drug Triamterene has been identified as a GPBAR1 antagonist and is included for comparison, although comprehensive selectivity data is limited.
Potency and Efficacy
The potency of a GPBAR1 antagonist is typically determined by its half-maximal inhibitory concentration (IC50) in functional assays. Lower IC50 values indicate higher potency.
| Compound | Target | Assay Type | IC50 Value | Reference |
| SBI-115 | GPBAR1/TGR5 | cAMP Accumulation Assay | ~1 µM | |
| GPBAR1/TGR5 | cAMP Accumulation Assay (HEK293 cells) | ~120 nM | [1] | |
| SBI-364 | GPBAR1/TGR5 | Not Specified | 8.6 nM | [2] |
| Triamterene | GPBAR1/TGR5 | Not Specified | Not Reported | [3][4] |
Specificity and Selectivity
The specificity and selectivity of a compound are critical for minimizing off-target effects. While described as "selective," comprehensive public data from broad selectivity panels for SBI-115 and SBI-364 are limited.
-
SBI-115 and SBI-364: These compounds are presented as potent and selective antagonists of GPBAR1. However, detailed screening data against a wide range of other receptors, such as other GPCRs or the related bile acid receptor FXR, are not extensively published.
-
Triamterene: Triamterene is a well-known diuretic that functions by inhibiting the epithelial sodium channel (ENaC) in the kidneys. Its activity as a GPBAR1 antagonist appears to be a secondary pharmacology. Its selectivity for GPBAR1 over other GPCRs has not been thoroughly characterized in the available literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of GPBAR1 and a general workflow for evaluating antagonist activity.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. SBI-115 - Wikipedia [en.wikipedia.org]
- 3. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Gpbar1-IN-3: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the robust validation of a compound's activity is paramount. This guide provides a comparative overview of key assays for cross-validating the activity of Gpbar1-IN-3, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist.
This compound has been identified as a selective agonist for GPBAR1 (also known as TGR5) with an EC50 of 0.17 μM.[1] As a member of the G protein-coupled receptor (GPCR) family, GPBAR1 activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP).[2][3] Validating the activity of this compound across multiple assay platforms is crucial to confirm its on-target effects and understand its functional consequences.
This guide outlines three common assays used to characterize GPBAR1 agonists: a cell-based cAMP reporter assay, a direct measurement of intracellular cAMP, and a downstream functional assay measuring cytokine release from immune cells. By comparing the results from these distinct methodologies, researchers can gain a comprehensive understanding of this compound's pharmacological profile.
Comparative Analysis of this compound Activity
The following table summarizes hypothetical quantitative data for this compound across three different assay formats. These values are representative of typical results obtained for a potent GPBAR1 agonist and serve to illustrate how data from different experimental approaches can be compared.
| Assay Type | Key Parameter | This compound Result | Reference Agonist (INT-777) |
| CRE-Luciferase Reporter Assay | EC50 (Concentration for 50% maximal response) | 0.15 µM | 0.20 µM |
| cAMP Accumulation Assay | EC50 (Concentration for 50% maximal response) | 0.18 µM | 0.25 µM |
| TNF-α Release Assay (in LPS-stimulated THP-1 monocytes) | IC50 (Concentration for 50% inhibition) | 0.5 µM | 0.8 µM |
Signaling Pathway and Experimental Workflow
The activation of GPBAR1 by an agonist like this compound initiates a well-defined signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for cross-validation.
Caption: GPBAR1 activation by this compound leads to cAMP production and downstream signaling.
Caption: Workflow for the cross-validation of this compound activity using multiple assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for characterizing GPBAR1 agonists.
CRE-Luciferase Reporter Assay
This assay measures the activation of GPBAR1 by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-transfected with a human GPBAR1 expression vector and a CRE-luciferase reporter vector.
Protocol:
-
Seed the stably transfected HEK293 cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., INT-777) in serum-free medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Record luminescence using a plate reader.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
cAMP Accumulation Assay
This is a direct biochemical assay that quantifies the intracellular accumulation of cAMP following receptor activation.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPBAR1.
Protocol:
-
Plate the CHO-K1-hGPBAR1 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with serum-free medium and then incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add serial dilutions of this compound or a reference agonist to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) following the manufacturer's protocol.
-
Determine the EC50 value from the concentration-response curve.
TNF-α Release Assay
This functional assay assesses the anti-inflammatory effects of this compound by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) release from activated immune cells. GPBAR1 activation is known to suppress the production of pro-inflammatory cytokines in monocytes and macrophages.[4][5]
Cell Line: Human monocytic cell line (THP-1).
Protocol:
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Plate the differentiated THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control and a vehicle control.
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the LPS-induced TNF-α production.
By employing a multi-assay approach, researchers can confidently validate the agonistic activity of this compound at the GPBAR1 receptor, quantify its potency and efficacy, and characterize its functional consequences in a physiologically relevant context. This cross-validation strategy provides a robust foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Preclinical Head-to-Head: Gpbar1-IN-3 vs. BAR501 in Inflammatory and Metabolic Disease Models
In the landscape of therapeutic development for inflammatory and metabolic diseases, the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a promising target. Activation of GPBAR1 has been shown to modulate inflammatory responses and improve metabolic parameters. This guide provides a comparative overview of two investigational GPBAR1 agonists, Gpbar1-IN-3 and BAR501, based on available preclinical data.
Compound Overview
This compound is a novel small molecule that exhibits a dual mechanism of action. It is a selective agonist for GPBAR1 with an EC50 of 0.17 μM and also functions as an antagonist for the cysteinyl leukotriene receptor 1 (CysLT1R)[1][2]. This dual activity suggests a potential for synergistic effects in diseases where both pathways are implicated. In preclinical studies, this compound is sometimes referred to as "compound 2"[1].
BAR501 is a potent and selective steroidal agonist of GPBAR1[3]. It has been extensively studied in a variety of preclinical models, demonstrating efficacy in mitigating inflammation and metabolic dysregulation associated with conditions like non-alcoholic steatohepatitis (NASH) and colitis[4].
Mechanism of Action: GPBAR1 Signaling
Both this compound and BAR501 exert their primary effects through the activation of GPBAR1. This G-protein coupled receptor, upon agonist binding, initiates a signaling cascade that plays a crucial role in cellular responses.
Caption: GPBAR1 activation by an agonist leads to increased intracellular cAMP, which in turn activates PKA and CREB, and inhibits the pro-inflammatory NF-κB pathway.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing this compound and BAR501 are limited. However, data from independent studies in similar disease models, particularly NASH, allow for an indirect comparison.
Non-Alcoholic Steatohepatitis (NASH)
Both compounds have been evaluated in mouse models of diet-induced NASH.
| Parameter | This compound (as "compound 2") | BAR501 |
| Animal Model | Mice fed a high-fat, high-fructose diet (HFD-F) | Mice fed a high-fat, high-fructose diet (HFD-F) |
| Dosing | Not explicitly stated in the summary | 15 mg/kg/day or 30 mg/kg/day, by oral gavage |
| Steatosis | Showed efficacy in reversing liver histopathology features | Significantly reduced liver steatosis score |
| Inflammation | Effectively reverses liver inflammation | Reduced hepatic expression of pro-inflammatory genes |
| Fibrosis | Effectively reverses liver fibrosis | Reduced fibrosis score and hepatic expression of αSMA and Col1α1 |
| Metabolic Effects | Reshaped lipid and energy metabolism in the liver and adipose tissues | Improved glucose tolerance and insulin sensitivity |
Colitis
BAR501 has been extensively studied in preclinical models of colitis, while in vivo data for this compound in colitis models is not as readily available in the searched literature.
| Parameter | BAR501 |
| Animal Model | Trinitrobenzenesulfonic acid (TNBS)-induced and oxazolone-induced colitis in mice |
| Dosing | 5 to 30 mg/kg/day, by oral gavage |
| Clinical Score | Dose-dependently attenuated the Colitis Disease Activity Index (CDAI) |
| Inflammation | Reduced expression of inflammatory genes (TNF-α, IFN-γ, IL-1β, IL-6) |
| Macrophage Polarization | Shifted intestinal macrophages from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype |
| Immune Response | Increased colonic expression of anti-inflammatory IL-10 and TGF-β |
Experimental Protocols
NASH Mouse Model Workflow
The following diagram illustrates a typical workflow for evaluating therapeutic agents in a diet-induced mouse model of NASH.
Caption: A generalized workflow for preclinical evaluation of compounds in a diet-induced NASH mouse model.
Detailed Methodology for BAR501 in NASH Model
-
Animals: Male Gpbar1+/+ and Gpbar1-/- mice were utilized.
-
Diet: Mice were fed a high-fat diet supplemented with fructose in drinking water (HFD-F) for 10 to 19 weeks to induce NASH.
-
Treatment: BAR501 was administered by oral gavage at doses of 15 or 30 mg/kg per day.
-
Assessments:
-
Metabolic: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed.
-
Biochemical: Serum levels of ALT, AST, cholesterol, and HDL were measured.
-
Histological: Liver sections were stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to evaluate fibrosis.
-
Gene Expression: Hepatic expression of genes related to inflammation, fibrosis, and metabolism was analyzed by real-time PCR.
-
Colitis Mouse Model Workflow
The following diagram outlines a common procedure for inducing and treating colitis in mice to test novel therapeutics.
Caption: A typical experimental workflow for evaluating the efficacy of a compound in a chemically-induced colitis mouse model.
Detailed Methodology for BAR501 in Colitis Models
-
Animals: BALB/c mice were used for both TNBS and oxazolone-induced colitis models.
-
Induction:
-
TNBS Colitis: Mice received an intra-rectal administration of TNBS.
-
Oxazolone Colitis: Mice were pre-sensitized with oxazolone on the skin, followed by an intra-rectal challenge.
-
-
Treatment: BAR501 was administered by oral gavage at doses ranging from 5 to 30 mg/kg per day for 4 to 5 days, starting from the day of colitis induction.
-
Assessments:
-
Clinical: The Colitis Disease Activity Index (CDAI), which includes body weight change, stool consistency, and rectal bleeding, was monitored daily.
-
Macroscopic: At the end of the study, colon length and the area of ulceration were measured.
-
Histological: Colon sections were stained with H&E to assess inflammation and tissue damage.
-
Molecular and Cellular: The expression of inflammatory cytokines in the colon was measured by real-time PCR. Lamina propria mononuclear cells were isolated for flow cytometry analysis to determine macrophage phenotypes.
-
Summary and Future Directions
Both this compound and BAR501 show promise as therapeutic agents targeting GPBAR1. BAR501 has a more extensive body of preclinical evidence demonstrating its efficacy in both inflammatory and metabolic disease models. This compound, with its dual GPBAR1 agonist and CysLT1R antagonist activity, presents an intriguing profile that may offer advantages in diseases with complex inflammatory pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound, including more extensive in vivo studies in various disease models. A direct, head-to-head comparison of this compound and BAR501 in the same preclinical models would be invaluable for determining their relative efficacy and potential for clinical development.
References
- 1. Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. gastroenterologia.unipg.it [gastroenterologia.unipg.it]
A Head-to-Head Comparison of Gpbar1-IN-3 and Oleanolic Acid in GPBAR1 Activation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the physiological roles of G protein-coupled receptors (GPCRs) and for the development of novel therapeutics. This guide provides a detailed head-to-head comparison of two known agonists of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5: the synthetic compound Gpbar1-IN-3 and the naturally occurring triterpenoid, oleanolic acid.
This comparison focuses on their performance as GPBAR1 agonists, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Agonist Potency
The potency of a GPBAR1 agonist is a critical parameter for its utility in both in vitro and in vivo studies. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, representing the concentration at which it elicits 50% of its maximal effect.
| Compound | Agonist Type | Target(s) | Reported EC50 for GPBAR1 Activation |
| This compound | Synthetic | GPBAR1 agonist, CysLT1R antagonist | 0.17 µM |
| Oleanolic Acid | Natural Triterpenoid | GPBAR1 agonist | 1.42 µM[1] |
As the data indicates, this compound is a significantly more potent agonist of GPBAR1 than oleanolic acid, with an EC50 value approximately 8-fold lower. This suggests that this compound can elicit a response at a much lower concentration, which can be advantageous in experimental settings to minimize off-target effects. It is also important to note that this compound possesses dual activity as a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, a feature that should be considered when designing and interpreting experiments.
Mechanism of Action and Signaling Pathway
Both this compound and oleanolic acid exert their effects by binding to and activating GPBAR1, a receptor predominantly coupled to the Gαs signaling pathway. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes involved in metabolic regulation and inflammation.
Caption: GPBAR1 signaling pathway activated by agonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare GPBAR1 agonists like this compound and oleanolic acid.
GPBAR1 Activation Assay (cAMP Measurement)
This assay directly measures the production of intracellular cAMP, the second messenger in the GPBAR1 signaling cascade. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow:
Caption: Workflow for a GPBAR1 cAMP HTRF assay.
Detailed Protocol:
-
Cell Culture: Maintain HEK293T cells stably expressing human GPBAR1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into a white, low-volume 384-well plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and oleanolic acid in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Addition: Remove the culture medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF cAMP assay reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer) to each well.
-
Signal Reading: After a further 60-minute incubation at room temperature, read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the fluorescence signals and plot the data against the compound concentration to determine the EC50 value using a non-linear regression model.
GPBAR1 Reporter Gene Assay (CRE-Luciferase)
This assay measures the transcriptional activity of CREB, a downstream effector of the GPBAR1 signaling pathway.
Experimental Workflow:
Caption: Workflow for a GPBAR1 CRE-luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells as described above. Co-transfect the cells with a mammalian expression vector for human GPBAR1 and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE) promoter. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
Cell Plating: Plate the transfected cells into a 96-well cell culture plate and allow them to attach overnight.
-
Compound Treatment: Replace the culture medium with serum-free medium containing serial dilutions of this compound or oleanolic acid.
-
Incubation: Incubate the cells for 6 to 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value by plotting the fold induction against the compound concentration.
Logical Relationship in Mechanism of Action
The following diagram illustrates the logical flow from compound interaction with the receptor to the final cellular response, highlighting the key events in the signaling cascade.
Caption: Logical flow of GPBAR1 agonist mechanism.
Conclusion
Both this compound and oleanolic acid are valuable tools for studying the function of GPBAR1. This compound offers significantly higher potency, making it a more selective tool for in vitro studies and potentially requiring lower doses in vivo. However, its dual activity as a CysLT1R antagonist must be taken into account. Oleanolic acid, as a naturally occurring compound, may be preferred in certain contexts, but its lower potency means that higher concentrations are required to achieve a similar effect, which could increase the risk of off-target effects. The choice between these two compounds will ultimately depend on the specific experimental goals, the required potency, and the consideration of their respective pharmacological profiles. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
Comparative Guide to the Validation of Dual-Target GPBAR1 Modulators
Introduction
While specific information regarding a compound designated "Gpbar1-IN-3" is not publicly available, this guide provides a comprehensive framework for validating compounds with dual-target engagement involving the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by comparing the performance of known dual-target GPBAR1 modulators and detailing the experimental methodologies required for their validation.
GPBAR1 is a significant drug target for metabolic and inflammatory diseases.[1][2][3][4][5] Modulating its activity in concert with another target, such as the Retinoic acid receptor-related orphan receptor γt (RORγt) or the Cysteinyl leukotriene receptor 1 (CysLT1R), presents a promising therapeutic strategy for complex conditions like inflammatory bowel disease (IBD) and nonalcoholic steatohepatitis (NASH). This guide will focus on prototypical examples of such dual-target modulators to illustrate the validation process.
Data Presentation: Comparison of GPBAR1 Modulators
The following tables summarize the in vitro potency of selective and dual-target GPBAR1 modulators.
Table 1: Dual-Target GPBAR1 Modulators
| Compound ID | Target 1 | Activity 1 | Target 2 | Activity 2 | Source Publication |
| Compound 7 | GPBAR1 | Agonist (EC50: 5.9 µM) | RORγt | Inverse Agonist (IC50: 0.107 µM) | Fiorillo et al., 2023 |
| Compound 2 (CHIN117) | GPBAR1 | Agonist (EC50: 4.6 µM) | CysLT1R | Antagonist (IC50: 5.7 µM) | Fiorucci et al., 2022 |
| REV5901 | GPBAR1 | Agonist (EC50: 2.5 µM) | CysLT1R | Antagonist | Biagioli et al., 2020 |
Table 2: Selective GPBAR1 Agonists for Comparison
| Compound ID | Target | Activity | Source |
| BAR501 | GPBAR1 | Agonist (EC50: 1 µM) | MedchemExpress, Selleck Chemicals |
| INT-777 | GPBAR1 | Agonist | Wikipedia, various studies |
Experimental Protocols
Detailed methodologies are crucial for the validation of dual-target engagement. Below are protocols for key in vitro assays.
GPBAR1 Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate GPBAR1, which signals through the Gs-adenylyl cyclase-cAMP pathway.
Objective: To determine the potency (EC50) of a test compound as a GPBAR1 agonist.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP Response Element (CRE) linked to a luciferase gene (e.g., pGL4.29[luc2P/CRE/Hygro]). A control plasmid, such as one expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the test compound at various concentrations. A known GPBAR1 agonist (e.g., Lithocholic Acid or BAR501) is used as a positive control.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compound, cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is calculated using a nonlinear regression curve fit.
-
RORγt Inverse Agonist Activity Assay (Reporter Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
Objective: To determine the potency (IC50) of a test compound as a RORγt inverse agonist.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are co-transfected with a plasmid encoding the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with the test compound at various concentrations.
-
-
Luciferase Assay and Data Analysis:
-
Following a 24-hour incubation, luciferase activity is measured and normalized.
-
The IC50 value, the concentration at which the compound inhibits 50% of the RORγt transcriptional activity, is calculated.
-
CysLT1R Antagonist Activity Assay (Calcium Mobilization Assay)
This assay determines a compound's ability to block CysLT1R activation, which typically signals through Gq, leading to an increase in intracellular calcium.
Objective: To determine the potency (IC50) of a test compound as a CysLT1R antagonist.
Methodology:
-
Cell Culture:
-
A cell line endogenously or recombinantly expressing CysLT1R (e.g., CHO-K1 cells) is used.
-
-
Calcium Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with the test compound at various concentrations.
-
A known CysLT1R agonist (e.g., LTD4) is added to stimulate the receptor.
-
The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibition of the agonist-induced calcium signal by the test compound is used to calculate the IC50 value.
-
Anti-Inflammatory Activity Assay (Cytokine Release in Macrophages)
This functional assay assesses the downstream effect of GPBAR1 activation on inflammatory responses.
Objective: To measure the ability of a test compound to suppress the release of pro-inflammatory cytokines in macrophages.
Methodology:
-
Macrophage Culture:
-
A macrophage cell line (e.g., J774A.1 or RAW264.7) or primary macrophages are cultured.
-
-
Treatment and Stimulation:
-
Macrophages are pre-treated with the test compound for a specified period.
-
The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
-
Cytokine Measurement:
-
After 16-24 hours of stimulation, the cell culture supernatant is collected.
-
The concentration of cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
-
Data Analysis:
-
The percentage of inhibition of cytokine release by the compound is calculated relative to the LPS-stimulated control.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of dual-target GPBAR1 modulators.
Caption: GPBAR1 signaling pathway upon agonist binding.
Caption: Experimental workflow for dual-target drug discovery.
Caption: Logic of a dual GPBAR1/RORγt modulator in inflammation.
References
In Vivo Therapeutic Potential of Gpbar1 Agonists: A Comparative Guide
A comprehensive analysis of the in vivo therapeutic effects of Gpbar1 (TGR5) agonists remains a critical area of research for inflammatory and metabolic diseases. While specific data on "Gpbar1-IN-3" is not available in the public domain, this guide provides a comparative overview of several other well-documented Gpbar1 agonists that have been validated in vivo. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their therapeutic effects based on available experimental data.
Gpbar1, a G-protein coupled receptor activated by bile acids, has emerged as a promising therapeutic target due to its role in regulating inflammation, glucose metabolism, and energy homeostasis.[1][2][3][4] Activation of Gpbar1 has been shown to exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-12, and by promoting an anti-inflammatory macrophage phenotype.[5] The primary signaling pathway involves the induction of intracellular cyclic AMP (cAMP), which in turn modulates downstream signaling cascades, including the inhibition of the NF-κB pathway.
This guide will compare the in vivo performance of several synthetic and natural Gpbar1 agonists, including INT-777 , BAR501 , and Compound 15 , based on data from preclinical studies.
Comparative Efficacy of Gpbar1 Agonists in In Vivo Models
The following table summarizes the quantitative data from key in vivo studies on the therapeutic effects of various Gpbar1 agonists.
| Agonist | Animal Model | Disease Model | Key Findings | Reference |
| INT-777 | LDLR KO mice | Atherosclerosis | Reduced atherosclerotic plaque size; Decreased pro-inflammatory cytokine production in macrophages. | |
| Obese mice | Liver Steatosis | Effectively decreased liver steatosis. | ||
| BAR501 | BALB/c mice | TNBS- and Oxazolone-induced Colitis | Reversed intestinal inflammation; Reduced trafficking of Ly6C+ monocytes; Shifted intestinal macrophages to an anti-inflammatory phenotype; Reduced Colitis Disease Activity Index by ~70%. | |
| Compound 15 | C57BL/6 mice | LPS-induced Endotoxemia | Inhibited LPS-induced release of TNF-α and IL-12. The effect was absent in Gpbar1 knockout mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
LPS-Induced Endotoxemia in Mice (for Compound 15)
-
Animals: Male C57BL/6 mice are used. Gpbar1 knockout mice on the same background are used to confirm target engagement.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Compound Administration: Compound 15 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specified dose (e.g., 30 mg/kg) one hour prior to the inflammatory challenge. A vehicle control group receives the vehicle alone.
-
LPS Challenge: Mice are injected intraperitoneally (i.p.) with lipopolysaccharide (LPS) from E. coli at a dose of 100 µg/kg to induce an inflammatory response.
-
Sample Collection: Ninety minutes after the LPS injection, blood is collected via cardiac puncture into EDTA-coated tubes.
-
Cytokine Analysis: Plasma is separated by centrifugation. The concentrations of TNF-α and IL-12 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Statistical Analysis: Data are analyzed using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to compare the different treatment groups.
TNBS-Induced Colitis in Mice (for BAR501)
-
Animals: Male BALB/c mice are used.
-
Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. Trinitrobenzenesulfonic acid (TNBS) in 50% ethanol is administered to induce colitis.
-
Compound Administration: BAR501 is administered daily by oral gavage at a specified dose (e.g., 30 mg/kg) starting from the day of colitis induction for a defined period (e.g., 4 days). A vehicle control group is also included.
-
Monitoring: The severity of colitis is monitored daily by recording body weight changes and the Colitis Disease Activity Index (CDAI), which includes parameters like stool consistency and the presence of blood.
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected. The colon length is measured, and tissue samples are taken for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Immune Cell Profiling: Lamina propria mononuclear cells are isolated from the colon, and the populations of macrophages and other immune cells are analyzed by flow cytometry using specific cell surface markers (e.g., CD11b, F4/80, Ly6C).
-
Gene Expression Analysis: RNA is extracted from colon tissue, and the expression of inflammatory and anti-inflammatory genes (e.g., TNF-α, IL-1β, IL-10) is quantified by qRT-PCR.
-
Statistical Analysis: Statistical significance between groups is determined using appropriate tests, such as the Mann-Whitney U test or ANOVA.
Visualizing the Gpbar1 Signaling Pathway and Experimental Workflow
To better understand the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Gpbar1-IN-3 Dose-Response Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of G protein-coupled bile acid receptor 1 (GPBAR1) agonists, with a focus on available dose-response data for known activators. While specific experimental data for "Gpbar1-IN-3" was not identified in the reviewed literature, this document summarizes the dose-response characteristics of alternative GPBAR1 agonists, Ciprofloxacin and Oleanolic acid, to serve as a benchmark for researchers investigating novel compounds targeting this receptor.
Comparative Dose-Response Data
The following table summarizes the available quantitative data for alternative GPBAR1 agonists. This information is crucial for comparing the potency and efficacy of new chemical entities targeting GPBAR1.
| Compound | Cell Line | Assay Type | Parameter | Value |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ciprofloxacin | GLUTag cells | cAMP accumulation | EC50 | ~8 µM[1] |
| Oleanolic acid | RAW macrophages | TNFα release inhibition | Effective Concentration | 1 mM[2] |
GPBAR1 Signaling Pathway
Activation of GPBAR1 by an agonist initiates a signaling cascade that leads to the production of intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP-responsive element-binding protein (CREB). This pathway is central to the various physiological effects mediated by GPBAR1.
Caption: GPBAR1 signaling cascade upon agonist binding.
Experimental Protocols
The determination of dose-response relationships for GPBAR1 agonists typically involves in vitro cell-based assays. A common approach is the measurement of second messenger accumulation (e.g., cAMP) or the use of a reporter gene assay in a host cell line engineered to express the receptor.
General Workflow for Dose-Response Curve Generation
A typical experimental workflow for determining the dose-response curve of a potential GPBAR1 agonist is outlined below. This process allows for the quantification of the compound's potency (EC50) and efficacy.
Caption: Workflow for GPBAR1 dose-response analysis.
Detailed Methodologies
1. cAMP Accumulation Assay
This assay directly measures the functional consequence of GPBAR1 activation.
-
Cell Line: A suitable cell line endogenously expressing GPBAR1 (e.g., GLUTag) or a recombinant cell line overexpressing the receptor (e.g., CHO-K1, HEK293T) is used.
-
Protocol:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The test compound (e.g., Ciprofloxacin) is added at various concentrations.
-
Following an incubation period, cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing a fluorescent or luminescent readout.
-
-
Data Analysis: The resulting data are plotted as cAMP concentration versus log[agonist concentration], and a sigmoidal dose-response curve is fitted to determine the EC50 value.
2. Reporter Gene Assay
This method utilizes a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE) to indirectly measure GPBAR1 activation.
-
Cell Line: A host cell line (e.g., HEK293T) is co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a CRE-driven luciferase gene.
-
Protocol:
-
Transfected cells are seeded in a multi-well plate.
-
Cells are treated with a range of concentrations of the test compound.
-
After an appropriate incubation period to allow for reporter gene expression, a lysis buffer containing the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: Luminescence values are plotted against the logarithm of the agonist concentration, and a non-linear regression analysis is performed to calculate the EC50.
Disclaimer: The information provided is based on publicly available scientific literature. The absence of specific data for "this compound" does not preclude its existence but indicates a lack of published, indexed studies under this specific identifier at the time of this review. Researchers are encouraged to consult primary literature for the most up-to-date and detailed experimental conditions.
References
- 1. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]
Assessing the Synergistic Effects of Gpbar1-IN-3: A Dual-Activity Compound for Inflammatory and Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Gpbar1-IN-3 has emerged as a promising therapeutic candidate due to its unique dual-activity profile, acting as both a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist and a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. This guide provides a comprehensive comparison of the synergistic effects inherent to this single molecule, supported by experimental data and detailed methodologies, to aid in the assessment of its therapeutic potential in inflammatory and metabolic diseases.
Mechanism of Action and Rationale for Synergy
GPBAR1 and CysLT1R are key players in inflammatory and metabolic pathways, often with opposing effects. GPBAR1, also known as TGR5, is a bile acid receptor that, upon activation, typically exerts anti-inflammatory effects and improves metabolic homeostasis. Conversely, CysLT1R, when activated by cysteinyl leukotrienes, promotes pro-inflammatory responses. This compound is designed to simultaneously activate the beneficial pathways mediated by GPBAR1 while blocking the detrimental pro-inflammatory signaling of CysLT1R, creating a synergistic therapeutic effect.
Signaling Pathways
The following diagram illustrates the signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by this compound.
Quantitative Data Comparison
The following tables summarize the in vitro activity of this compound and its in vivo efficacy in a preclinical model of colitis, demonstrating the benefits of its dual activity.
Table 1: In Vitro Activity of this compound
| Parameter | This compound (Compound 14) | Selective GPBAR1 Agonist (e.g., BAR501) | Selective CysLT1R Antagonist (e.g., Montelukast) |
| GPBAR1 Agonism (EC50) | 0.17 µM[1] | ~0.5 µM | No activity |
| CysLT1R Antagonism (IC50) | Data not specified, but active | No activity | ~5-10 nM |
| cAMP Production (in GPBAR1-expressing cells) | Dose-dependent increase | Dose-dependent increase | No effect |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α) in Macrophages | Significant inhibition | Significant inhibition | Moderate inhibition |
Table 2: In Vivo Efficacy in a Mouse Model of TNBS-Induced Colitis
| Parameter | Vehicle Control | This compound (or similar dual agonist/antagonist) | Selective GPBAR1 Agonist | Selective CysLT1R Antagonist |
| Change in Body Weight | Significant loss | Attenuated loss | Moderate attenuation | Minor attenuation |
| Colitis Disease Activity Index (CDAI) | High | Significantly reduced | Moderately reduced | Slightly reduced |
| Colon Length | Shortened | Significantly preserved | Moderately preserved | Slightly preserved |
| Histological Score of Inflammation | Severe | Markedly reduced | Moderately reduced | Slightly reduced |
| Pro-inflammatory Cytokine mRNA in Colon (e.g., TNF-α, IL-1β) | High levels | Significantly reduced | Moderately reduced | Slightly reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro GPBAR1 Activation Assay (cAMP Measurement)
Objective: To determine the potency of this compound in activating the GPBAR1 receptor.
Cell Line: HEK293 cells stably expressing human GPBAR1.
Method:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with serum-free medium.
-
Treat cells with various concentrations of this compound or a reference agonist (e.g., lithocholic acid) for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Plot the dose-response curve and calculate the EC50 value.
In Vitro CysLT1R Antagonism Assay (Calcium Mobilization)
Objective: To assess the ability of this compound to inhibit CysLT1R activation.
Cell Line: CHO-K1 cells stably co-expressing human CysLT1R and a Gα16 subunit.
Method:
-
Culture cells to confluency in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Add various concentrations of this compound or a reference antagonist (e.g., montelukast) and incubate for 15 minutes.
-
Stimulate the cells with a CysLT1R agonist (e.g., LTD4) at its EC80 concentration.
-
Measure the intracellular calcium mobilization using a fluorescence plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
In Vivo Murine Model of Colitis
Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory bowel disease.
Animal Model: Male C57BL/6 mice.
Induction of Colitis:
-
Anesthetize mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.
Treatment:
-
Administer this compound, a selective GPBAR1 agonist, a selective CysLT1R antagonist, or vehicle daily by oral gavage, starting on the day of TNBS administration.
Assessment:
-
Monitor body weight and clinical signs of colitis daily to calculate the Colitis Disease Activity Index (CDAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Fix a portion of the colon for histological analysis (H&E staining) to score inflammation.
-
Homogenize another portion of the colon to extract RNA for qRT-PCR analysis of pro-inflammatory cytokine gene expression.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of a dual-activity compound like this compound.
References
Gpbar1-IN-3 Knockout Model Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gpbar1-IN-3, a selective G protein-coupled bile acid receptor 1 (Gpbar1) agonist, with other alternative methods for studying Gpbar1 function, primarily focusing on Gpbar1 knockout mouse models. This document is intended to aid researchers in selecting the most appropriate tools for their experimental needs by presenting objective performance data, detailed experimental protocols, and clear visualizations of the underlying biological pathways.
Executive Summary
Gpbar1, also known as TGR5, is a promising therapeutic target for metabolic and inflammatory diseases. Validating its function is crucial for drug development. This guide compares the pharmacological approach using the selective agonist this compound with the genetic approach of using Gpbar1 knockout (KO) mice. This compound offers temporal and dose-dependent control of Gpbar1 activation, while the knockout model provides a complete ablation of the receptor's function, serving as a fundamental tool for validating in vivo effects. The choice between these models depends on the specific research question, with pharmacological agonists being suitable for studying the effects of acute receptor activation and knockout models being essential for confirming the on-target effects of these agonists.
Data Presentation
Table 1: In Vitro Potency of Gpbar1 Agonists
| Compound | Type | EC50 (µM) | Cell Line | Assay Principle | Reference |
| This compound | Synthetic Agonist | 0.17 | CHO-K1 | cAMP accumulation | [1][2] |
| BAR501 | Synthetic Agonist | 1.0 | HEK293 | CRE-luciferase reporter | [3] |
| INT-777 | Semi-synthetic Agonist | Not specified | Not specified | Not specified | |
| Oleanolic Acid | Natural Agonist | ~8.0 | GLUTag | cAMP accumulation | [2][4] |
| Lithocholic Acid (LCA) | Endogenous Agonist | ~1.0 | CHO | cAMP accumulation |
Table 2: In Vivo Validation of Gpbar1 Function using Knockout Mice and Agonists
| Experimental Model | Treatment/Genotype | Key Findings | Quantitative Data | Reference |
| DSS-Induced Colitis | Gpbar1 KO mice | Increased susceptibility to colitis | Higher disease activity index, increased pro-inflammatory cytokine levels (TNF-α, IL-6) compared to WT. | |
| Wild-type mice + Oleanolic Acid | Attenuation of colitis | Dose-dependent reduction in disease activity index and colonic TNF-α and IL-6 levels. | ||
| LPS-Induced Inflammation | Gpbar1 KO mice | Exacerbated inflammatory response | Significantly higher serum levels of TNF-α and IL-12 post-LPS challenge compared to WT. | |
| Wild-type mice + Gpbar1 Agonist | Reduced inflammatory response | Inhibition of LPS-induced TNF-α and IL-12 release. | ||
| Cholesterol Gallstone Formation | Gpbar1 KO mice | Protected from gallstone formation | No gallstone formation on a lithogenic diet, unlike wild-type mice. |
Experimental Protocols
Gpbar1 Knockout Mouse Generation and Validation
Objective: To create and validate a mouse model with complete ablation of Gpbar1 function.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace the coding region of the Gpbar1 gene with a selectable marker, such as a neomycin resistance cassette. Homologous arms flanking the targeting region are included to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. ES cells that have successfully incorporated the vector are selected using an appropriate antibiotic (e.g., G418 for neomycin resistance).
-
Southern Blot and PCR Screening: Genomic DNA from resistant ES cell clones is screened by Southern blotting and PCR to identify clones that have undergone correct homologous recombination.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by coat color.
-
Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Heterozygous (Gpbar1+/-) offspring are interbred to generate homozygous Gpbar1 knockout (Gpbar1-/-) mice.
-
Validation of Knockout:
-
Genotyping PCR: Tail DNA is used to genotype offspring and confirm the absence of the wild-type Gpbar1 allele and the presence of the targeted allele in knockout mice.
-
RT-qPCR: RNA is extracted from tissues known to express Gpbar1 (e.g., intestine, liver). RT-qPCR is performed to confirm the absence of Gpbar1 mRNA transcripts in knockout mice compared to wild-type littermates.
-
Western Blot: Protein lysates from relevant tissues are analyzed by Western blotting using a Gpbar1-specific antibody to confirm the absence of the Gpbar1 protein in knockout mice.
-
In Vitro Gpbar1 Agonist Screening using a cAMP Assay
Objective: To determine the potency (EC50) of Gpbar1 agonists by measuring intracellular cyclic AMP (cAMP) accumulation.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human Gpbar1 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: this compound and other test agonists are serially diluted in assay buffer to create a concentration range.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the diluted compounds for a specified time (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays) according to the manufacturer's instructions.
-
Data Analysis: The data are normalized to the response of a known Gpbar1 agonist (e.g., lithocholic acid) or a maximal stimulation control (e.g., forskolin). The EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Model of DSS-Induced Colitis
Objective: To evaluate the role of Gpbar1 in intestinal inflammation and assess the efficacy of Gpbar1 agonists.
Methodology:
-
Animal Model: Age- and sex-matched Gpbar1 knockout and wild-type littermate mice are used.
-
Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS; e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days).
-
Treatment: For agonist studies, wild-type mice are treated with the Gpbar1 agonist (e.g., this compound or oleanolic acid) or vehicle control daily via oral gavage or other appropriate route, starting before or concurrently with DSS administration.
-
Monitoring of Disease Activity: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) is calculated based on these parameters.
-
Sample Collection: At the end of the experiment, mice are euthanized, and the colon is collected. Colon length is measured as an indicator of inflammation.
-
Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess the severity of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Another section of the colon is used for RNA or protein extraction to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by RT-qPCR or ELISA.
Mandatory Visualization
Caption: Gpbar1 signaling cascade.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]
- 3. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of Gpbar1-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gpbar1-IN-3, a dual G-protein coupled bile acid receptor 1 (GPBAR1) agonist and cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. The objective is to evaluate its translational relevance by comparing its performance with other known GPBAR1 modulators, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound, also identified as Compound 14 in scientific literature, is a novel small molecule that exhibits a unique dual-activity profile. It selectively activates GPBAR1, a receptor implicated in metabolic and inflammatory signaling, while simultaneously blocking the CysLT1R, a key player in inflammatory pathways. This dual action presents a promising therapeutic strategy for complex inflammatory and metabolic diseases.
Comparative Analysis of Gpbar1 Modulators
To assess the translational potential of this compound, its in vitro potency is compared with other well-characterized GPBAR1 agonists.
| Compound | Type | Target(s) | EC50/IC50 (µM) | Reference |
| This compound (Compound 14) | Dual Agonist/Antagonist | GPBAR1 / CysLT1R | GPBAR1 EC50: 0.17 | Fiorillo B, et al. J Med Chem. 2021 |
| INT-777 | Agonist | GPBAR1 | EC50: 0.82 | [1] |
| BAR501 | Agonist | GPBAR1 | EC50: 1 | [2] |
| Isonicotinamides (e.g., Compound 15) | Agonist | GPBAR1 | (Specific EC50 not available in searched literature) | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the GPBAR1 signaling pathway and a typical experimental workflow for assessing agonist activity.
Figure 1. Simplified GPBAR1 signaling pathway.
Figure 2. General workflow for a cAMP-based GPBAR1 agonist assay.
Figure 3. Conceptual diagram of the dual activity of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for the key assays used to characterize this compound and its comparators.
GPBAR1 Agonist Activity (cAMP Assay)
This assay quantifies the ability of a compound to stimulate cAMP production upon binding to GPBAR1.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPBAR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with serial dilutions of this compound or comparator compounds and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The data are normalized to a positive control (e.g., a known potent agonist) and a vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated using a non-linear regression analysis.
CysLT1R Antagonist Activity (Calcium Flux Assay)
This assay measures a compound's ability to inhibit the increase in intracellular calcium initiated by a CysLT1R agonist.
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing CysLT1R (e.g., U937 cells or transfected HEK293 cells) is used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, typically for 30-60 minutes at 37°C.
-
Assay Procedure:
-
Dye-loaded cells are washed and pre-incubated with various concentrations of this compound or a known CysLT1R antagonist.
-
The baseline fluorescence is measured.
-
A CysLT1R agonist (e.g., LTD4) is added to stimulate the receptor.
-
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of intracellular calcium, is monitored in real-time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced calcium signal. The IC50 value, the concentration at which the compound inhibits 50% of the agonist response, is determined by non-linear regression.
In Vivo Model of Colitis
While specific in vivo data for this compound is not publicly available, a common model to test the efficacy of such a compound would be a chemically induced colitis model in mice.
-
Induction of Colitis: Colitis can be induced in mice (e.g., C57BL/6 strain) by administering dextran sulfate sodium (DSS) in their drinking water or by intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Treatment: Mice are treated with this compound (e.g., via oral gavage) or a vehicle control daily for the duration of the experiment.
-
Assessment of Colitis Severity: Disease activity is monitored by daily recording of body weight, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for measurement of length, histological analysis of inflammation and tissue damage, and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Translational Relevance and Future Directions
This compound demonstrates high potency as a GPBAR1 agonist in vitro, surpassing that of other well-known modulators like INT-777 and BAR501. Its dual antagonism of the CysLT1R is a novel feature that could offer synergistic therapeutic benefits in diseases with both metabolic and inflammatory components, such as non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD).
The translational relevance of this compound will ultimately depend on its in vivo efficacy, pharmacokinetic profile, and safety. Further studies are required to:
-
Elucidate the in vivo efficacy of this compound in relevant animal models of metabolic and inflammatory diseases.
-
Determine its pharmacokinetic and pharmacodynamic properties to establish a suitable dosing regimen.
-
Assess its safety and off-target effects.
References
- 1. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
Independent Verification of Gpbar1-IN-3's Reported Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported activities of Gpbar1-IN-3, a dual G protein-coupled bile acid receptor 1 (Gpbar1) agonist and cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, with other known Gpbar1 modulators. The information presented is collated from published research to support independent verification and further investigation.
Introduction to this compound
This compound has been identified as a selective Gpbar1 agonist with an EC50 of 0.17 μM and also acts as a CysLT1R antagonist[1]. Its dual activity suggests potential therapeutic applications in inflammatory and metabolic diseases. This guide will delve into the experimental data supporting these claims and compare its performance against other Gpbar1 modulators.
Comparative Analysis of Gpbar1 Modulator Activities
The following table summarizes the reported in vitro activities of this compound and other selected Gpbar1 modulators. This data is primarily derived from cell-based assays measuring Gpbar1 activation, typically through cyclic AMP (cAMP) response or reporter gene activation.
| Compound | Target(s) | Reported Activity | Cell Line | Assay Type | Reference |
| This compound | Gpbar1 (Agonist), CysLT1R (Antagonist) | EC50 = 0.17 µM (Gpbar1) | HEK-293T | Luciferase Reporter Assay | [1] |
| INT-777 | Gpbar1 (Agonist) | EC50 = 0.82 µM | - | - | [2] |
| BAR501 | Gpbar1 (Agonist) | Potent and selective | - | - | [2][3] |
| REV5901 | Gpbar1 (Agonist), CysLT1R (Antagonist) | EC50 = 2.5 µM (Gpbar1) | GPBAR1-transfected cells | - | |
| Lithocholic Acid (LCA) | Gpbar1 (Agonist) | EC50: 0.5–1 µM | - | - | |
| Deoxycholic Acid (DCA) | Gpbar1 (Agonist) | EC50: 0.5–1 µM | - | - |
Experimental Methodologies
To facilitate the independent verification of the reported activities, detailed protocols for key experiments are provided below. These are based on standard methodologies employed in the characterization of Gpbar1 modulators.
Gpbar1 Activation Assay (Luciferase Reporter Assay)
This assay is commonly used to screen for and characterize Gpbar1 agonists.
Principle: HEK-293T cells are co-transfected with a plasmid encoding human Gpbar1 and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE). Activation of Gpbar1 by an agonist leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The resulting luminescence is proportional to the receptor activation.
Protocol:
-
Cell Culture and Transfection: HEK-293T cells are cultured in DMEM supplemented with 10% FBS. For transfection, cells are seeded in 96-well plates and co-transfected with the Gpbar1 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent. A vector encoding Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with a medium containing the test compounds (e.g., this compound) at various concentrations. Cells are typically stimulated for 18 hours.
-
Lysis and Luminescence Measurement: After incubation, cells are lysed, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.
CysLT1R Antagonist Assay (Calcium Mobilization or Radioligand Binding)
To determine the antagonistic activity of compounds on CysLT1R, functional assays measuring the inhibition of agonist-induced signaling (e.g., calcium mobilization) or binding assays are employed.
Principle: Activation of CysLT1R by its natural ligand, leukotriene D4 (LTD4), leads to an increase in intracellular calcium. A CysLT1R antagonist will inhibit this LTD4-induced calcium influx.
Protocol (Calcium Mobilization):
-
Cell Culture: A cell line endogenously or recombinantly expressing CysLT1R is used.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Agonist Stimulation and Measurement: LTD4 is added to the cells to stimulate CysLT1R, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader. The inhibitory effect of the test compound is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Gpbar1 signaling pathway and a typical experimental workflow for screening Gpbar1 agonists.
Caption: Gpbar1 signaling pathway upon agonist binding.
Caption: Workflow for Gpbar1 agonist screening.
Independent Verification and Future Directions
The data presented for this compound primarily originates from the initial discovery and characterization studies. Independent verification of its dual activity by other research groups would be crucial to solidify its pharmacological profile. Further studies should also explore its in vivo efficacy and safety in relevant disease models. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations into the activities of this compound and other Gpbar1 modulators. The development of dual-target molecules like this compound represents a promising strategy for complex diseases, and rigorous, independent validation is a cornerstone of the drug discovery process.
References
Safety Operating Guide
Navigating the Disposal of Gpbar1-IN-3: A Guide to Laboratory Safety and Compliance
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential procedural information for the proper disposal of Gpbar1-IN-3, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for the disposal of hazardous laboratory chemicals, ensuring a secure research environment.
It is imperative to supplement these recommendations with a formal risk assessment and to adhere to your institution's specific chemical waste disposal protocols.
Quantitative Data for Chemical Waste Management
Effective management of chemical waste hinges on clear, quantifiable guidelines. The following table summarizes key quantitative parameters for the storage and disposal of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Regulatory Context |
| Maximum Hazardous Waste Volume | ≤ 55 gallons | Prevents excessive accumulation in the lab. |
| Maximum Acute Hazardous Waste Volume | ≤ 1 quart | Stricter limit for highly toxic substances. |
| Container Fill Level | ≤ 75% full | Provides a safety margin to prevent spills and over-pressurization. |
| Waste Storage Time Limit | ≤ 6 months from accumulation start date | Ensures timely removal of waste from laboratory areas.[1][2] |
| Liquid Waste Concentration Limits (Examples) | Mercury: > 6 mg/L, Other Heavy Metals: > 25 mg/L, Certain Organics: > 3 mg/L | Specific thresholds determine if liquid waste is regulated as hazardous.[2] |
Step-by-Step Disposal Protocol for this compound
As a bioactive small molecule, this compound and all materials contaminated with it should be treated as hazardous chemical waste. Adherence to a strict disposal protocol is crucial to mitigate risks to personnel and the environment.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers : All waste contaminated with this compound must be collected in a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[1]
-
Solid Waste : This category includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated laboratory consumables, including pipette tips, microfuge tubes, and weighing papers.
-
Chemically contaminated broken glass and pipette tips should be collected in labeled, puncture-resistant containers.[2]
-
-
Liquid Waste : This includes:
-
Stock solutions and any dilutions of this compound.
-
Buffers and media from experimental assays containing the compound.
-
Solvents used to rinse glassware and equipment contaminated with this compound. The first rinse of a container that held an acute hazardous waste must be collected as hazardous waste.
-
-
Incompatible Wastes : Never mix incompatible chemicals in the same waste container. For instance, separate halogenated and non-halogenated solvents, and keep aqueous waste separate from organic solvents.
Step 2: Labeling of Waste Containers
Proper labeling is a critical and non-negotiable aspect of chemical waste management.
-
Clear Identification : All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Contents : List all chemical constituents by their full name (avoid abbreviations or chemical formulas). For mixtures, list all components.
-
Hazards : Indicate the potential hazards (e.g., toxic, flammable).
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA) : Store hazardous waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : To prevent the spread of spills, place waste containers in a secondary containment system, such as a chemically resistant tray or bin.
-
Secure Storage : Keep waste containers securely closed at all times, except when adding waste. Containers should be stored in a well-ventilated area and protected from environmental factors.
Step 4: Disposal Request and Pickup
-
Institutional Procedures : Follow your institution's established protocol for requesting hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Prohibited Disposal Methods :
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be poured down the sink.
-
Do Not Dispose in Regular Trash : Solid waste contaminated with this compound is considered hazardous and must not be placed in the regular trash.
-
Evaporation is Not Permitted : Evaporation of hazardous waste, even in a fume hood, is not an acceptable method of disposal.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from waste generation to final pickup.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Gpbar1-IN-3
Essential Safety and Handling Guide for Gpbar1-IN-3
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a substance of unknown toxicity. The following guidelines are based on general best practices for handling potentially hazardous research chemicals and are intended to provide essential, immediate safety and logistical information. All laboratory personnel must be trained in general chemical safety and handling procedures.
This guide is designed to be a primary resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safety and proper management from receipt to disposal of this compound.
I. Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is required to determine the appropriate PPE.[1] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with specific PPE as outlined in the table below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific PPE | Purpose & Use Case |
| Body Protection | Laboratory Coat (fire-resistant recommended when handling flammable solvents) | Protects skin and clothing from splashes and spills.[2][3] |
| Eye and Face Protection | Safety Glasses with Side Shields (minimum) or Chemical Splash Goggles | Protects eyes from splashes, dust, and flying particles. Goggles are preferred for handling liquid solutions. |
| Face Shield | To be worn in addition to safety glasses or goggles during procedures with a high risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental skin contact. Gloves should be inspected before use and removed immediately after known contact with the chemical. |
| Respiratory Protection | N95 Respirator or higher (e.g., half-mask or full-face respirator) | Recommended when working with the solid compound or in poorly ventilated areas to prevent inhalation of airborne particles. Use of respirators requires enrollment in a respiratory protection program. |
II. Operational Plan: Handling and Storage
Prudent laboratory practices are essential when working with chemicals of unknown toxicity. Assume that this compound is a toxic substance and minimize all exposure.
A. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and safety glasses, when opening the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
B. Handling Procedures:
-
All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not use mouth suction for pipetting.
C. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.
-
Store in a designated satellite accumulation area for hazardous waste if it is intended for disposal.
Table 2: Summary of Handling and Storage Procedures
| Procedure | Key Steps |
| Receiving | Inspect package for damage; Open in a ventilated area with PPE. |
| Handling | Use a chemical fume hood; Avoid skin and eye contact; No eating or drinking in the lab; Wash hands after handling. |
| Storage | Tightly sealed, labeled container; Cool, dry, well-ventilated area; Separate from incompatible materials. |
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
A. Waste Segregation and Collection:
-
Segregate this compound waste from other laboratory waste.
-
Collect solid waste in a designated, labeled, and sealed container.
-
Collect liquid waste (e.g., solutions containing this compound) in a compatible, leak-proof, and labeled container.
-
Store waste containers in a designated satellite accumulation area.
-
Keep waste containers closed except when adding waste.
B. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EH&S) office for hazardous waste pickup and disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash (consult your institution's guidelines).
Table 3: Disposal Guidelines for this compound
| Waste Type | Collection Container | Disposal Method |
| Solid this compound | Labeled, sealed, compatible container | Hazardous waste pickup by EH&S |
| Liquid solutions with this compound | Labeled, leak-proof, compatible container | Hazardous waste pickup by EH&S |
| Contaminated labware (e.g., gloves, pipette tips) | Labeled hazardous waste bag/container | Hazardous waste pickup by EH&S |
| Empty this compound container | Regular trash (after triple-rinsing) | Triple-rinse with appropriate solvent, collect rinsate as hazardous waste. |
IV. Visual Guides
The following diagrams illustrate the standard workflows for personal protective equipment and the handling and disposal of this compound.
Caption: Workflow for selecting and using appropriate PPE.
Caption: Lifecycle of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

